molecular formula C8H5ClN2O2 B078513 4-Chloro-1H-indazole-3-carboxylic acid CAS No. 10503-10-3

4-Chloro-1H-indazole-3-carboxylic acid

Cat. No.: B078513
CAS No.: 10503-10-3
M. Wt: 196.59 g/mol
InChI Key: NKNNSGQMRFCVRC-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNNSGQMRFCVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566734
Record name 4-Chloro-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10503-10-3
Record name 4-Chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its potential biological relevance.

Core Physicochemical Properties

This compound is a chlorinated derivative of indazole-3-carboxylic acid. Its fundamental properties are summarized below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
CAS Number 10503-10-3[1]
Melting Point 246 °C[2]
Boiling Point (Predicted) 472.1 ± 25.0 °C[2]
Density (Predicted) 1.644 ± 0.06 g/cm³[2]
pKa (Predicted) 1.56 ± 0.10[2]
XLogP3-AA (Computed) 1.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 66 Ų[1]

Solubility Profile

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 3-chloro-2-methylaniline. The first step involves the formation of the indazole ring to yield 4-chloro-1H-indazole, followed by carboxylation at the 3-position.

Step 1: Synthesis of 4-Chloro-1H-indazole

This protocol is adapted from established procedures for the synthesis of substituted indazoles.

Materials:

  • 3-Chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isoamyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction mixture to 60 °C.

  • Add isoamyl nitrite (18.9 mL, 141 mmol) to the heated mixture and continue stirring at 60 °C overnight.

  • After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.

  • Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by a second extraction with 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.

Step 2: Carboxylation of 4-Chloro-1H-indazole to yield this compound

This protocol is a general method for the carboxylation of N-H containing heterocyclic compounds via lithiation followed by quenching with carbon dioxide.[3][4]

Materials:

  • 4-Chloro-1H-indazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the lithiated species may be indicated by a color change. Stir the mixture at this temperature for 1-2 hours.

  • While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Biological Activity and Potential Signaling Pathways

While specific biological targets for this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore in many biologically active compounds, particularly as kinase inhibitors.[5][6][7] Derivatives of indazole-3-carboxamide have shown potent inhibitory activity against various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

A plausible mechanism of action for an indazole-based kinase inhibitor involves competitive binding at the ATP-binding site of the kinase. The indazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the indazole ring then explore different pockets of the active site to enhance potency and selectivity.

Below is a generalized workflow for the synthesis and screening of such compounds, as well as a representative diagram of a kinase inhibition pathway.

G cluster_synthesis Synthetic Workflow cluster_screening Screening Workflow cluster_pathway Generalized Kinase Inhibition Pathway start 3-Chloro-2-methylaniline step1 Synthesis of 4-Chloro-1H-indazole start->step1 Diazotization/ Cyclization step2 Carboxylation step1->step2 n-BuLi, CO2 product This compound step2->product derivatization Amidation/ Esterification product->derivatization library Library of Derivatives derivatization->library assay Kinase Inhibition Assay library->assay sar Structure-Activity Relationship (SAR) assay->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate atp ATP kinase Kinase atp->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response inhibitor Indazole-based Inhibitor inhibitor->kinase Binds to ATP pocket

Caption: Synthetic and screening workflow leading to a generalized kinase inhibition pathway.

The diagram above illustrates a typical workflow from the synthesis of the core compound and its derivatives to their screening for biological activity. The generalized signaling pathway depicts how an indazole-based kinase inhibitor might function by blocking the phosphorylation of a substrate protein, thereby interrupting downstream signaling and cellular responses. The indazole scaffold is a key feature in many compounds that target kinases involved in cell proliferation, survival, and migration.[5][6][7]

References

A Technical Guide to 4-Chloro-1H-indazole-3-carboxylic acid (CAS 10503-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial structural motif and versatile intermediate in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds exhibiting a wide array of biological activities.[1][2] Derivatives synthesized from this core have shown significant pharmacological potential, including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[1][3]

Notably, the indazole-3-carboxylic acid framework is central to the development of potent protein kinase inhibitors, which are pivotal in cancer therapy, as well as antagonists for receptors like the 5-HT3 receptor, used in managing chemotherapy-induced nausea.[1][2][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction planning, and computational modeling.

PropertyValueSource
CAS Number 10503-10-3[5][6]
IUPAC Name This compound[5][6]
Molecular Formula C₈H₅ClN₂O₂[5][7]
Molecular Weight 196.59 g/mol [5][8]
Melting Point 246 °C[8]
Boiling Point 472.1±25.0 °C (Predicted)[8]
Density 1.644±0.06 g/cm³ (Predicted)[8]
pKa 1.56±0.10 (Predicted)[8]
Appearance Off-white to yellow crystalline powder[9]
Synonyms 4-CHLORO-3-INDAZOLE CARBOXYLIC ACID; 4-CHLOROINDAZOLECARBOXYLIC ACID; 1H-Indazole-3-carboxylicacid,4-chloro-[5][6]
SMILES C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O[5]
InChI InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)[5][7]
Topological Polar Surface Area 66 Ų[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are not extensively published, its structure lends itself to established synthetic strategies for indazole derivatives. A common approach involves the cyclization of appropriately substituted aniline or o-toluidine precursors.[3][10]

Proposed Synthetic Pathway

A plausible synthetic route can be conceptualized starting from a substituted o-toluidine, proceeding through diazotization, cyclization, and subsequent oxidation. This workflow highlights a standard methodology in heterocyclic chemistry.

G start 3-Chloro-2-methylaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, HCl 2. Reduction (e.g., SnCl₂) indazole_methyl 4-Chloro-3-methyl-1H-indazole diazonium->indazole_methyl Intramolecular Cyclization final_product 4-Chloro-1H-indazole- 3-carboxylic acid indazole_methyl->final_product Oxidation (e.g., KMnO₄)

A proposed synthetic route to the target compound.
Chemical Reactivity and Derivatization

The primary utility of this compound lies in its function as a scaffold for further chemical modification. The carboxylic acid moiety is a versatile handle for forming ester and amide bonds, which are fundamental linkages in many pharmaceutical agents.

G core 4-Chloro-1H-indazole- 3-carboxylic acid ester Ester Derivatives core->ester R-OH, H⁺ (cat.) (Esterification) amide Amide Derivatives core->amide R-NH₂, Coupling Agents (e.g., EDC, HOBT) (Amidation)

Key derivatization reactions of the carboxylic acid moiety.

Experimental Protocols for Derivatization

The following sections provide generalized yet detailed protocols for the synthesis of common derivatives from the title compound, based on established chemical literature for indazole-3-carboxylic acids.

Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This procedure outlines the standard amide coupling reaction to produce a library of N-substituted indazole-3-carboxamides.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Substituted amine (R-NH₂) (1.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • 1-Hydroxybenzotriazole (HOBT) (1.2 equiv)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[1][11]

    • 10% Methanol in Chloroform

    • Deionized water

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add HOBT, EDC·HCl, and TEA.

    • Stir the reaction mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

    • Add the desired substituted amine (R-NH₂) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]

    • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

    • Extract the product with a suitable organic solvent, such as 10% methanol in chloroform.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Ester Derivatives

This protocol describes a classic Fischer esterification for converting the carboxylic acid to its corresponding methyl or ethyl ester.[11]

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous alcohol (e.g., Methanol or Ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Deionized water and brine

  • Procedure:

    • Dissolve this compound in an excess of the desired anhydrous alcohol (e.g., methanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the resulting solution to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.[11]

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Treat the residue with ice water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

    • Purify the product by column chromatography or recrystallization as needed.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][12] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-3-carboxamide derivatives have been successfully developed as potent inhibitors of various kinases, including FGFR, Pim kinases, and PAK1.[13][14]

Mechanism of Action: Kinase Inhibition

Many indazole-based inhibitors function by competing with adenosine triphosphate (ATP) at the enzyme's catalytic site. The indazole core often forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. This blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes tumor growth and survival.[2]

G cluster_0 Cellular Signaling Cascade Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Response Biological Response (e.g., Proliferation) Downstream->Response Inhibitor Indazole-3-carboxamide Derivative Inhibitor->Kinase Blocks ATP Binding Site

General mechanism of kinase inhibition by indazole derivatives.
Other Therapeutic Applications

Beyond oncology, indazole derivatives are vital in other areas:

  • 5-HT₃ Receptor Antagonism: Derivatives like Granisetron are used to prevent nausea and vomiting.[4]

  • Anti-inflammatory Activity: Indazole-3-carboxamides act as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which controls mast cell activation and inflammation.[15]

  • Immunotherapy: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists, a promising target for colorectal cancer immunotherapy.[16]

  • Synthetic Cannabinoid Receptor Agonists: Certain indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists, highlighting the scaffold's broad biological activity.[17]

Safety and Handling

Hazard CategoryGHS Information (Inferred from Related Compounds)
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat, N95 dust mask or use in a fume hood.[18][20]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][21]

Disclaimer: This information is based on related compounds and should be used for guidance only. A comprehensive, substance-specific risk assessment should be performed before handling.

Conclusion

This compound is a high-value building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its utility is primarily demonstrated through the diverse biological activities of its amide and ester derivatives, which span oncology, anti-emetic therapy, and immunology. The established reactivity of its carboxylic acid group, combined with the proven pharmacological importance of the indazole scaffold, ensures that this compound will remain a molecule of high interest to researchers in drug discovery and development.

References

An In-depth Technical Guide to the Structure and Tautomerism of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of 4-Chloro-1H-indazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust predictive analysis. This information is crucial for its application in medicinal chemistry and drug discovery, particularly in the design of kinase inhibitors.

Chemical Structure and Properties

This compound is a substituted indazole derivative with the molecular formula C₈H₅ClN₂O₂. The core of the molecule is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A chlorine atom is substituted at the 4-position of the indazole ring, and a carboxylic acid group is attached at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂-
Molecular Weight 196.59 g/mol -
CAS Number 10503-10-3[1]
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in organic solvents like DMSO and DMF-

Tautomerism

Indazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. This preference is attributed to the benzenoid character of the fused benzene ring in the 1H form, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.

Computational studies on various indazole derivatives have consistently shown the 1H-tautomer to be the lower energy form. Therefore, it is predicted that this compound predominantly exists as the 1H-tautomer under standard conditions.

Caption: Tautomeric equilibrium of 4-Chloro-indazole-3-carboxylic acid.

Synthesis Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-1H-indazole

A reported method for the synthesis of 4-chloro-1H-indazole involves the diazotization of 3-chloro-2-methylaniline followed by cyclization.

  • Reactants: 3-Chloro-2-methylaniline, sodium nitrite, and an acid (e.g., hydrochloric acid).

  • Procedure: The reaction typically involves the dropwise addition of an aqueous solution of sodium nitrite to a cooled solution of 3-chloro-2-methylaniline in an acidic medium. The resulting diazonium salt then undergoes intramolecular cyclization to form 4-chloro-1H-indazole. The product can be isolated by filtration and purified by recrystallization.

Step 2: Carboxylation of 4-Chloro-1H-indazole

The introduction of a carboxylic acid group at the C3 position of an indazole is commonly achieved through lithiation followed by quenching with carbon dioxide.

  • Reactants: 4-Chloro-1H-indazole, a strong base (e.g., n-butyllithium), and dry carbon dioxide.

  • Procedure: A solution of 4-chloro-1H-indazole in a dry aprotic solvent (e.g., THF) is cooled to a low temperature (typically -78 °C). n-Butyllithium is then added dropwise to effect deprotonation at the C3 position, forming a lithiated intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over dry ice. Acidic workup protonates the carboxylate to yield the final product, this compound. The product can be purified by extraction and recrystallization.

SynthesisWorkflow start 3-Chloro-2-methylaniline step1 Diazotization & Cyclization (NaNO2, HCl) start->step1 intermediate 4-Chloro-1H-indazole step1->intermediate step2 1. Lithiation (n-BuLi, THF, -78°C) 2. Carboxylation (CO2) 3. Acidic Workup intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound are not available in the surveyed literature. The following predictions are based on the analysis of structurally related compounds and general spectroscopic principles.[2][3][4]

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Key Features
¹H NMR (in DMSO-d₆)- N-H proton: A broad singlet expected around 13-14 ppm. - Carboxylic acid proton: A very broad singlet, potentially overlapping with the N-H proton signal. - Aromatic protons: Three protons on the benzene ring, likely appearing as a multiplet between 7.0 and 8.0 ppm. The electron-withdrawing effect of the chlorine atom would influence their specific chemical shifts.
¹³C NMR (in DMSO-d₆)- Carbonyl carbon: A signal expected in the range of 160-170 ppm. - C3 carbon: A signal around 140-145 ppm. - Aromatic carbons: Six signals for the carbons of the indazole ring system, with the carbon bearing the chlorine atom (C4) expected to be significantly deshielded. The other aromatic carbons would appear in the typical range of 110-140 ppm.
FT-IR (KBr pellet)- O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - N-H stretch: A broad band around 3200-3400 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C=C and C=N stretches (aromatic): Multiple bands in the 1450-1620 cm⁻¹ region. - C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Biological Significance and Potential Applications

While no specific biological studies on this compound have been identified, the indazole-3-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. In particular, derivatives of indazole-3-carboxamide have shown significant activity as inhibitors of p21-activated kinase 1 (PAK1).[5][6] PAK1 is a key regulator of cell motility, survival, and proliferation, and its aberrant activation is implicated in the progression of various cancers.

The inhibition of PAK1 is a promising strategy for the development of novel anti-cancer therapies, particularly those aimed at preventing tumor migration and invasion. The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the design of potent and selective PAK1 inhibitors.[5][6] this compound serves as a crucial intermediate for the synthesis of a library of such amide derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.

SignalingPathway 4-Cl-Indazole-3-COOH This compound Amide_Derivatives Indazole-3-carboxamide Derivatives 4-Cl-Indazole-3-COOH->Amide_Derivatives Synthesis PAK1 p21-activated kinase 1 (PAK1) Amide_Derivatives->PAK1 Inhibition Cell_Migration Tumor Cell Migration and Invasion PAK1->Cell_Migration Promotes

Caption: Role of the indazole-3-carboxylic acid scaffold in PAK1 inhibition.

References

Spectral Analysis of 4-Chloro-1H-indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-1H-indazole-3-carboxylic acid is expected to show distinct signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.40 - 7.50t~7.8
H-67.60 - 7.70d~8.2
H-78.10 - 8.20d~7.6
NH (indazole)13.5 - 14.5br s-
COOH12.0 - 13.0br s-

Note: Predicted values are based on the analysis of unsubstituted 1H-indazole-3-carboxylic acid and related chlorinated indazole derivatives. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound are presented in Table 2. The positions of the signals are influenced by the nature and position of the substituents on the indazole ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3140 - 145
C-3a120 - 125
C-4118 - 122
C-5128 - 132
C-6123 - 127
C-7112 - 116
C-7a142 - 146
COOH165 - 170

Note: These are estimated chemical shifts based on data from analogous compounds. Experimental verification is recommended.

Experimental Protocol for NMR Analysis

A general experimental protocol for obtaining ¹H and ¹³C NMR spectra of halo-substituted indazole carboxylic acids is outlined below.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

  • Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Spectrometer and Parameters

  • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, the following parameters are typically used:

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-64

    • Spectral width: -2 to 16 ppm

    • Relaxation delay: 1-2 seconds

  • For ¹³C NMR, the following parameters are typically used:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Number of scans: 1024 or more, depending on sample concentration

    • Spectral width: 0 to 200 ppm

    • Relaxation delay: 2-5 seconds

  • All chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The following diagram illustrates the general workflow for the NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample setup_exp Setup Experiment (1H and 13C) load_sample->setup_exp acquire_data Acquire Data setup_exp->acquire_data process_fid Process FID (Fourier Transform) acquire_data->process_fid phase_correct Phase Correction process_fid->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration & Peak Picking baseline_correct->integrate final_report final_report integrate->final_report Analysis & Interpretation

General workflow for NMR analysis.

Structural Elucidation and Signal Assignment

The chemical structure of this compound is presented below. The numbering of the atoms corresponds to the assignments in the data tables.

Chemical structure with atom numbering.

The interpretation of the spectra relies on the characteristic chemical shifts and coupling patterns. The chlorine at the C-4 position is expected to have a significant deshielding effect on the neighboring protons and carbons. The carboxylic acid and the indazole NH protons are typically broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

This technical guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data.

4-Chloro-1H-indazole-3-carboxylic Acid: A Pivotal Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Chloro-1H-indazole-3-carboxylic acid has emerged as a critical scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, pharmaceutical applications, and the key biological pathways targeted by its derivatives. The strategic placement of the chloro and carboxylic acid functionalities on the indazole core allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.

Core Properties and Synthesis

This compound is a structurally unique heterocyclic compound. The indazole nucleus is a known pharmacophore, and the addition of a chloro group at the 4-position can significantly influence the molecule's electronic properties and binding interactions with biological targets. The carboxylic acid group at the 3-position provides a convenient handle for further chemical elaboration, enabling the construction of diverse libraries of derivative compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number10503-10-3
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol

A robust synthesis of the 4-Chloro-1H-indazole core, a key precursor, has been established. Furthermore, a general and efficient method for the carboxylation of the C3 position of the indazole ring is available, which can be adapted for the synthesis of the title compound.

Experimental Protocols

Synthesis of 4-Chloro-1H-indazole

A detailed and reliable protocol for the synthesis of 4-chloro-1H-indazole has been reported, starting from 2-methyl-3-chloroaniline.[1]

  • Step 1: Acetylation. To a cooled (0 °C) solution of 2-methyl-3-chloroaniline and potassium acetate in chloroform, acetic anhydride is added dropwise. The reaction mixture is gradually warmed to room temperature and stirred for 1 hour.

  • Step 2: Diazotization and Cyclization. The reaction is then heated to 60 °C, and isopentyl nitrite is added. The mixture is stirred overnight at this temperature.

  • Step 3: Hydrolysis and Work-up. After completion, water and THF are added, and the mixture is cooled to 0 °C. Lithium hydroxide is then added, and stirring is continued for 3 hours. Following the addition of water, the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 4-chloro-1H-indazole.

General Protocol for C3 Carboxylation of N-Protected Indazoles

A general method for the introduction of a carboxylic acid group at the C3 position of an N-protected indazole involves the use of a strong base followed by quenching with carbon dioxide.[2]

  • Step 1: Protection. The nitrogen of the indazole is first protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

  • Step 2: Lithiation. The N-protected indazole is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong lithium base, such as n-butyllithium, is then added to deprotonate the C3 position.

  • Step 3: Carboxylation. Carbon dioxide gas is bubbled through the solution, or the solution is poured over dry ice, to quench the lithiated intermediate.

  • Step 4: Deprotection and Work-up. The protecting group is removed under appropriate conditions (e.g., with TBAF for the SEM group), and an acidic work-up yields the desired indazole-3-carboxylic acid.

Pharmaceutical Applications as Kinase Inhibitors

The indazole scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being actively investigated as potent inhibitors of various kinases involved in cancer progression.

A notable example of a pharmaceutical agent derived from a chloro-indazole core is a multi-kinase inhibitor, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea.[3] This compound has been shown to potently inhibit several key kinases implicated in tumor growth and angiogenesis.

Table 2: Kinase Inhibition Profile of a Representative Chloro-Indazole Derivative [3]

Target KinaseDissociation Constant (Kd) (nM)
c-Kit68.5 ± 9.5
PDGFRβ140 ± 0
FLT3375 ± 15.3

These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from the 4-Chloro-1H-indazole scaffold stems from their ability to modulate specific signaling pathways that are often hyperactivated in cancer cells.

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., c-Kit, PDGFRβ, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Chloro-Indazole Derivative Inhibitor->RTK

Figure 1. General signaling pathway for receptor tyrosine kinase (RTK) inhibition by chloro-indazole derivatives.

This diagram illustrates how chloro-indazole derivatives can block the activation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to a reduction in cell proliferation, survival, and angiogenesis, which are critical processes for tumor growth and metastasis.

Conclusion

This compound represents a valuable and highly adaptable building block for the development of novel pharmaceuticals. Its utility is particularly evident in the field of oncology, where its derivatives have shown significant promise as potent kinase inhibitors. The synthetic accessibility of this scaffold, combined with the diverse biological activities of its derivatives, ensures its continued importance in drug discovery and development programs. Further exploration of this chemical space is anticipated to yield a new generation of targeted therapies for a variety of diseases.

References

Synthetic Routes for Indazole-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for obtaining indazole-3-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their broad range of biological activities.[1] This document details key synthetic strategies, provides in-depth experimental protocols, and summarizes quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction to Indazole-3-Carboxylic Acid Derivatives

The indazole ring system is a privileged scaffold in the development of therapeutic agents, with derivatives demonstrating anti-inflammatory, anti-cancer, and antiviral properties.[1] Notably, derivatives of indazole-3-carboxylic acid are core components of drugs like Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea, and Lonidamine, an anti-cancer agent.[1] The versatility of the indazole core and the reactivity of the 3-carboxylic acid moiety allow for the creation of diverse chemical libraries for drug discovery. This guide will focus on the synthesis of the core indazole-3-carboxylic acid scaffold and its subsequent conversion into ester and amide derivatives.

Synthesis of the Indazole-3-Carboxylic Acid Core

Several reliable synthetic routes have been established for the synthesis of the parent 1H-indazole-3-carboxylic acid. The most common strategies are outlined below.

Synthesis from Isatin

A classical approach to indazole-3-carboxylic acid involves the hydrolysis and subsequent cyclization of isatin. The overall process involves ring-opening of the isatin, diazotization, reduction to an aryl hydrazine, and finally, acid-catalyzed cyclization to form the indazole ring.[2] While historically significant, this method is often hampered by low overall yields (25-43%) and the use of potentially explosive diazonium salt intermediates, making it less suitable for large-scale synthesis.[2]

Synthesis via SEM-Protected Indazole

A high-yielding and more controlled method involves the use of a protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), on the indazole nitrogen. This allows for regioselective carboxylation at the 3-position followed by deprotection.

start SEM-Protected Indazole step1 Lithiation with n-BuLi start->step1 step2 Carboxylation with CO2 step1->step2 step3 Deprotection with TBAF step2->step3 end Indazole-3-Carboxylic Acid step3->end

Caption: Workflow for the synthesis of indazole-3-carboxylic acid from a SEM-protected precursor.

Materials:

  • 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Carbon dioxide (CO2) gas or dry ice

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Diethyl ether

  • Citric acid solution

Procedure:

  • To a solution of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole (11 g, 44.33 mmol) in dry THF (60 mL) at -70 °C under a nitrogen atmosphere, add n-BuLi (19.49 mL, 48.76 mmol, 1.1 equiv) dropwise.

  • Stir the resulting bright yellow solution at -70 °C for 30 minutes.

  • Bubble CO2 gas through the solution at -70 °C for 90 minutes.

  • Quench the reaction with a saturated ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.

  • Dissolve the protected acid in a mixture of DMF (5 mL) and THF (50 mL) and treat with TBAF (98 mL, 1 M in THF).

  • Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

  • Evaporate the THF, basify the residue with 10% NaHCO3 solution, and wash with diethyl ether (2 x 50 mL).

  • Acidify the aqueous layer with a citric acid solution to precipitate the final product.

  • Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting Material1-(2-(trimethylsilyl)ethoxy)methyl-1H-indazole[1][3]
Key Reagentsn-BuLi, CO2, TBAF[1][3]
Yield98%[1][3]
Synthesis from o-Aminophenylacetic Acid Derivatives

A more recent and efficient one-pot method utilizes readily available o-aminophenylacetic acid amides or esters as starting materials. This approach involves in-situ diazotization and cyclization to directly form the indazole-3-carboxylic acid derivative.[4] This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.[4]

Materials:

  • Methyl 2-(2-aminophenyl)acetate

  • Nitrite source (e.g., sodium nitrite)

  • Acid (e.g., HCl)

  • Organic Solvent (e.g., water)

Procedure:

  • Add methyl 2-(2-aminophenyl)acetate, sodium nitrite, hydrochloric acid, and water into a reaction vessel in a molar equivalent ratio of 1:1.5-3:4:20.

  • Stir the mixture for 0.5-8 hours at a temperature between 0-80 °C.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, isolate the product.

Quantitative Data:

Starting MaterialProductReaction TimeYieldReference
Methyl 2-(2-aminophenyl)acetateMethyl 1H-indazole-3-carboxylate0.5 h96%[4]
2-(2-aminophenyl)-N-phenylacetamideN-phenyl-1H-indazole-3-carboxamide3 h89%[4]
2-(2-aminophenyl)-N,N-diphenylacetamideN,N-diphenyl-1H-indazole-3-carboxamide2 h97%[4]

Derivatization of Indazole-3-Carboxylic Acid

The carboxylic acid group at the 3-position is a versatile handle for further functionalization, most commonly to form esters and amides.

Esterification

Materials:

  • Indazole-3-carboxylic acid

  • Methanol

  • Methanesulfonic acid

  • Saturated aqueous sodium bicarbonate solution

  • Methylene chloride

  • Magnesium sulfate

Procedure:

  • A stirred mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux temperature for 5 hours.

  • Concentrate the mixture to a volume of 30 ml and treat with excess saturated aqueous sodium bicarbonate solution.

  • Add water to give a volume of 200 ml and collect the suspended solid by filtration.

  • Dissolve the wet solid in methylene chloride (200 ml).

  • Dry the methylene chloride solution with magnesium sulfate and concentrate to yield the product.

Quantitative Data:

ParameterValueReference
Starting MaterialIndazole-3-carboxylic acid[5]
Key ReagentsMethanol, Methanesulfonic acid[5]
Yield60%[5]
Amidation

Amide derivatives are frequently synthesized for biological evaluation. Standard peptide coupling reagents are effective for this transformation.

start Indazole-3-Carboxylic Acid step1 Activation with EDC/HOBT start->step1 step2 Coupling with Amine (R-NH2) step1->step2 end Indazole-3-Carboxamide step2->end

Caption: General workflow for the amidation of indazole-3-carboxylic acid.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Substituted amine (R-NH2)

  • Methanol

  • Chloroform

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (0.61 mmol) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water (20 mL).

  • Extract the product with 10% methanol in chloroform (2 x 30 mL).

  • Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Selected Amide Derivatives: [1]

R-GroupYield (%)
Benzyl82
4-(Trifluoromethyl)phenyl)piperazin-1-yl78
4-(Pyrimidin-2-yl)piperazin-1-yl75
4-Methylbenzo[d]thiazol-2-yl72
1,3,4-Thiadiazol-2-yl70

Biological Relevance and Signaling Pathways

Indazole-3-carboxylic acid derivatives are of significant interest due to their interactions with key biological targets.

Kinase Inhibition

Many 1H-indazole-3-carboxamide derivatives are potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in cancer.[1] These compounds can block downstream signaling, leading to therapeutic effects such as the apoptosis of cancer cells.[1]

ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor kinase Target Kinase (e.g., GSK-3, PAK1) receptor->kinase downstream Downstream Signaling Proteins kinase->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Indazole-3-Carboxamide Derivative inhibitor->kinase Inhibition

Caption: Generalized signaling pathway showing the inhibitory action of 1H-indazole-3-carboxamide derivatives on a target kinase.[1]

5-HT3 Receptor Antagonism

Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective antagonist of the 5-HT3 receptor.[1] This receptor is a ligand-gated ion channel involved in the vomiting reflex.[1] By blocking the 5-HT3 receptor, these compounds effectively prevent nausea and vomiting.

serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds to neuron Vagal Afferent Neuron receptor->neuron Depolarizes vomiting_center Vomiting Center (Brainstem) neuron->vomiting_center Signals to emesis Nausea and Vomiting vomiting_center->emesis Induces antagonist Indazole-3-Carboxamide (e.g., Granisetron) antagonist->receptor Blocks

Caption: Mechanism of 5-HT3 receptor antagonism by indazole-3-carboxylic acid derivatives.

Conclusion

This guide has detailed several robust and high-yielding synthetic routes for the preparation of indazole-3-carboxylic acid and its derivatives. The choice of a particular synthetic strategy will depend on factors such as scale, available starting materials, and the desired substitution pattern on the indazole ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis and exploration of this important class of compounds.

References

A Technical Guide to Determining the Solubility of 4-Chloro-1H-indazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Chloro-1H-indazole-3-carboxylic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Understanding its solubility in different organic solvents is a critical parameter for various stages of drug development, including formulation, purification, and quality control. The solubility of an active pharmaceutical ingredient (API) influences its bioavailability and therapeutic efficacy.[1][2] This guide outlines the established experimental procedures for accurately measuring the solubility of this compound.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. This equilibrium is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and molecular size. The general principle of "like dissolves like" is a useful qualitative predictor of solubility.[3] For carboxylic acids, the solubility can be significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.[4]

Experimental Protocols for Solubility Determination

Two common and robust methods for determining the equilibrium solubility of a solid compound are the Shake-Flask Method (an equilibrium solubility assay) and the Gravimetric Method.

3.1. Equilibrium Solubility by Shake-Flask Method

This is a widely used method to determine the thermodynamic (equilibrium) solubility of a compound.[5][6][7]

3.1.1. Principle

An excess amount of the solid this compound is added to the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solid in the solvent becomes constant. The concentration of the dissolved compound in the filtered supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

3.1.2. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Vortex mixer

  • Centrifuge (optional)

3.1.3. Detailed Experimental Procedure

  • Preparation of Stock Solution (for Calibration Curve):

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. An excess is crucial to ensure a saturated solution is formed.[6]

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6][7][8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove all undissolved particles.[5][6] Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Analysis:

    • Analyze the clear filtrate using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical response of the calibration standards versus their known concentrations.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

3.2. Gravimetric Method

The gravimetric method is a simpler technique that relies on the direct measurement of the mass of the dissolved solute.[2][9][10]

3.2.1. Principle

A saturated solution is prepared, and a known volume or mass of the clear solution is taken. The solvent is then evaporated, and the mass of the remaining solid solute is measured.[9]

3.2.2. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest

  • Conical flasks or vials

  • Analytical balance

  • Evaporating dish (pre-weighed)

  • Pipette

  • Oven or vacuum desiccator

  • Filtration apparatus

3.2.3. Detailed Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess of this compound to a known volume of the organic solvent in a flask.

    • Shake the mixture vigorously at a constant temperature until the solution is saturated, with undissolved solid remaining.[9]

  • Separation:

    • Filter the saturated solution to remove any undissolved solid.

  • Measurement:

    • Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[9]

    • Record the total weight of the dish and the filtrate.

  • Evaporation and Drying:

    • Carefully evaporate the solvent from the dish in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

    • Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound to dry the residue to a constant weight.[2][9]

    • Cool the dish in a desiccator before weighing.

  • Calculation:

    • Weight of empty dish = W1

    • Weight of dish + filtrate = W2

    • Weight of dish + dry solute = W3

    • Weight of solute = W3 - W1

    • Weight of solvent = W2 - W3

    • The solubility can then be expressed in various units, such as g/100 mL or mg/L.

Data Presentation

While specific data is not available, the results from the described experiments should be compiled into a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Method Used
Ethanol25Experimental ValueShake-Flask (HPLC)
Methanol25Experimental ValueShake-Flask (HPLC)
Acetone25Experimental ValueGravimetric
Ethyl Acetate25Experimental ValueShake-Flask (HPLC)
Dichloromethane25Experimental ValueGravimetric

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep cluster_equil cluster_sep cluster_anal prep Preparation weigh Weigh excess compound equil Equilibration agitate Agitate at constant temperature (24-72h) sep Separation settle Allow solids to settle anal Analysis hplc Analyze filtrate by HPLC/UV-Vis res Result add_solvent Add known volume of solvent weigh->add_solvent add_solvent->equil agitate->sep filter Filter supernatant (0.45 µm) settle->filter filter->anal calc Calculate concentration from calibration curve hplc->calc calc->res

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Accurate determination of the solubility of this compound in organic solvents is fundamental for its successful development as a pharmaceutical agent. This guide provides detailed, actionable protocols for the equilibrium shake-flask and gravimetric methods, enabling researchers to generate the high-quality data necessary for formulation and process development. Adherence to these standardized methods will ensure consistency and reliability of the obtained solubility profiles.

References

Molecular weight and formula of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 4-Chloro-1H-indazole-3-carboxylic acid, a significant compound in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Indazole and its derivatives are noted for a variety of biological activities, including anti-inflammatory and anti-tumor properties.[1]

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₅ClN₂O₂[2][3]
Molecular Weight 196.59 g/mol [2][3]
CAS Number 10503-10-3[2][3]
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O[2]
InChI Key NKNNSGQMRFCVRC-UHFFFAOYSA-N[2]
Topological Polar Surface Area 66 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]

Experimental Protocols: Synthesis of Indazole-3-Carboxylic Acid Derivatives

While specific synthesis protocols for this compound are not detailed in the provided results, a general method for the preparation of related 1H-indazole-3-carboxylic acid derivatives can be described. These derivatives serve as crucial intermediates in the synthesis of various drugs.[4] One common pathway involves the cyclization of an appropriate precursor.

A general procedure for synthesizing 1H-indazole-3-carboxamide derivatives, which starts from 1H-indazole-3-carboxylic acid, involves an amide coupling reaction.[5] A patented method describes the synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amide or ester through a one-step synthesis using sodium nitrite or tert-butyl nitrite.[4]

Another established method for preparing the parent compound, indazole-3-carboxylic acid, involves the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[6]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 1H-indazole-3-carboxamide derivatives, highlighting the key stages from the starting acid to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product start_acid 1H-Indazole-3-carboxylic acid coupling Amide Coupling (e.g., with HATU, HOBT/EDC) start_acid->coupling amine Substituted Amine amine->coupling final_product 1H-Indazole-3-carboxamide Derivative coupling->final_product Purification

Caption: Generalized synthesis workflow for 1H-indazole-3-carboxamide derivatives.

Applications in Research and Development

Indazole derivatives, including chlorinated forms like 7-Chloro-1H-indazole-3-carboxylic acid, are valuable in several research areas:

  • Pharmaceutical Development: These compounds are key intermediates in synthesizing pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[7]

  • Biochemical Research: They are utilized in studies of enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[7]

  • Agrochemical Chemistry: There is exploration into their potential for creating new herbicides and pesticides for crop protection.[7]

The indazole ring is considered a bioisostere of indole, and its derivatives have shown a wide range of biological activities, making them a focus for drug discovery.[1] For instance, derivatives of 1H-indazole-3-carboxylic acid are key intermediates in the synthesis of drugs like granisetron and lonidamine.[4]

References

The Emerging Role of Chlorinated Indazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of chlorine atoms onto this heterocyclic system can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the applications of chlorinated indazoles in medicinal chemistry, focusing on their synthesis, biological activities, and mechanisms of action.

Synthetic Strategies for Chlorinated Indazoles

The synthesis of chlorinated indazoles can be broadly achieved through two primary approaches: direct chlorination of a pre-existing indazole core and the cyclization of chlorinated precursors.

Direct Chlorination: This method involves the direct introduction of chlorine onto the indazole ring. The regioselectivity of this reaction is highly dependent on the chlorinating agent and reaction conditions. A notable metal-free approach allows for the regioselective halogenation of 2H-indazoles, which can be modulated to yield mono- or poly-halogenated products by adjusting the reaction parameters.[1]

Cyclization of Chlorinated Precursors: This strategy entails the formation of the indazole ring from starting materials that already contain chlorine atoms. This approach is particularly useful for accessing specific isomers that may be difficult to obtain through direct chlorination.[1] For instance, 2H-indazoles can be synthesized through a one-pot, three-component reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles in a green solvent.

Anticancer Applications

Chlorinated indazoles have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many chlorinated indazole derivatives function as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Mitogen-Activated Protein Kinases (MAPKs), and Polo-like Kinase 4 (PLK4).[2][3][4]

VEGFR Inhibition: The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Chlorinated indazoles can block this pathway, leading to an anti-angiogenic effect.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition by Chlorinated Indazoles VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR->Proliferation Inhibitor Chlorinated Indazole Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

MAPK Inhibition: The MAPK signaling cascade is a key pathway that regulates cell growth and survival.[4] Certain chlorinated indazole-sulfonamide compounds have shown a strong affinity for MAPK1, suggesting their potential as targeted cancer therapies.[4]

MAPK_Signaling_Pathway MAPK Signaling Pathway Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Inhibitor Chlorinated Indazole Inhibitor->RAF Inhibition Inhibitor->MEK

Caption: Overview of the MAPK signaling cascade and potential inhibition points.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative chlorinated indazole derivatives against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
2o A549 (Lung)2.10[5]
4T1 (Breast)0.59[5]
HepG2 (Liver)5.16[5]
MCF-7 (Breast)0.79[5]
HCT116 (Colon)3.31[5]
6m K562 (Leukemia)17.91[6]
6o K562 (Leukemia)5.15[6]
HEK-293 (Normal)33.2[6]
4a MCF-7 (Breast)2.958[7]
A549 (Lung)3.304[7]
Caco2 (Colon)10.350[7]
4f MCF-7 (Breast)1.629[7]
4i MCF-7 (Breast)1.841[7]
A549 (Lung)2.305[7]
Caco2 (Colon)4.990[7]

Anti-inflammatory Applications

Chlorinated indazoles have also been investigated for their anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[8][9]

Quantitative Data: Anti-inflammatory Activity

The table below presents the in vitro anti-inflammatory activity of indazole derivatives.

CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[10]
5-AminoindazoleCOX-2 Inhibition12.32[10]
6-NitroindazoleCOX-2 Inhibition19.87[10]
IndazoleTNF-α Inhibition220.11[8]
5-AminoindazoleTNF-α Inhibition230.19[8]
6-NitroindazoleIL-1β Inhibition100.75[8]

Neuroprotective Potential

Emerging research suggests that chlorinated indazoles may possess neuroprotective properties. Their mechanism of action in this context is still under investigation but may involve the modulation of neuronal signaling pathways and protection against oxidative stress. Further studies are needed to fully elucidate their potential in treating neurodegenerative diseases.

Experimental Protocols

Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[4]
  • Dissolve commercially available 5-nitroindazole in dry N,N-dimethylformamide (DMF) at 0 °C.

  • Add sodium hydride (NaH) to the solution. This will result in the formation of the sodium salt of 5-nitro-1H-indazole as an intermediate, with the release of hydrogen gas.

  • Stir the mixture for 30 minutes.

  • Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 6 hours to yield the N1 isomer.

  • Purify the final compound using column chromatography.

In Vitro Antiproliferative MTT Assay[5]
  • Seed cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Carrageenan-Induced Paw Edema Assay[2][11]
  • Acclimatize rodents for at least one week before the experiment.

  • Administer the test compound or vehicle control orally or intraperitoneally to the animals.

  • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental and Drug Discovery Workflows

The development of novel chlorinated indazole-based therapeutics follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Discovery_Workflow General Drug Discovery Workflow Target_ID Target Identification and Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Hit-to-Lead (Lead Generation) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A high-level overview of the drug discovery and development process.

A more detailed experimental workflow for the synthesis and screening of chlorinated indazole derivatives is outlined below.

Experimental_Workflow Experimental Workflow for Chlorinated Indazole Screening Synthesis Synthesis of Chlorinated Indazole Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Cell_Assays Cell-Based Assays (e.g., MTT, Apoptosis) Dose_Response->Cell_Assays SAR Structure-Activity Relationship (SAR) Analysis Cell_Assays->SAR SAR->Synthesis Optimization Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: A detailed workflow for the synthesis and screening of chlorinated indazoles.

Conclusion

Chlorinated indazoles represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, including anticancer, anti-inflammatory, and potentially neuroprotective effects, make them attractive scaffolds for the development of novel therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic potential of chlorinated indazoles.

References

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid from 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the synthesis of 4-Chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis is presented as a two-step process commencing with the cyclization of 3-Chloro-2-methylaniline to form 4-chloro-1H-indazole, followed by a regioselective carboxylation at the C3 position. This document offers detailed experimental procedures, a summary of expected yields and analytical data, and a visual workflow to ensure reproducibility for researchers in medicinal chemistry and drug development.

Introduction

Indazole-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active compounds.[1] Their structural similarity to indole allows them to function as isosteres in drug design, leading to applications in areas such as oncology (e.g., Lonidamine) and antiemetic therapy (e.g., Granisetron).[2] The specific target molecule, this compound, provides a scaffold that can be further functionalized for the development of novel therapeutic agents.

This protocol details a reliable two-step synthetic route starting from the commercially available 3-Chloro-2-methylaniline. The methodology is based on established chemical transformations, including an indazole ring formation via diazotization and an intramolecular cyclization, followed by a directed carboxylation.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Synthesis of 4-chloro-1H-indazole from 3-Chloro-2-methylaniline.

  • Step 2: Synthesis of this compound via protection, carboxylation, and deprotection of the intermediate from Step 1.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Carboxylation at C3 A 3-Chloro-2-methylaniline B 4-chloro-1H-indazole A->B  i. Ac₂O, KOAc  ii. Isopentyl nitrite C SEM-Protected 4-chloro-1H-indazole B->C SEM-Cl, Base D Lithium Carboxylate Intermediate C->D i. n-BuLi, -78 °C ii. CO₂ (gas) E This compound D->E TBAF or Acidic Workup

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1H-indazole

This procedure is adapted from a documented synthesis of 4-chloro-1H-indazole.[3]

Materials:

  • 3-Chloro-2-methylaniline (2-methyl-3-chloroaniline)

  • Potassium acetate (KOAc)

  • Chloroform (CHCl₃)

  • Acetic anhydride (Ac₂O)

  • Isopentyl nitrite (isoamyl nitrite)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.[3]

  • Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction overnight at this temperature.[3]

  • Upon completion (monitored by TLC), cool the flask to 0 °C and add water (75 mL) and THF (150 mL).

  • Add lithium hydroxide (20.7 g, 494 mmol) and stir the mixture at 0 °C for 3 hours to hydrolyze any N-acetylated byproducts.[3]

  • Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]

Step 2: Synthesis of this compound

This protocol is adapted from the general procedure for the carboxylation of a protected indazole.[2][4]

Part A: Protection of 4-chloro-1H-indazole

Materials:

  • 4-chloro-1H-indazole (from Step 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-chloro-1H-indazole (e.g., 10.8 g, 70.6 mmol) in anhydrous DMF.

  • Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion, 1.1 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to obtain the SEM-protected intermediate.

Part B: Carboxylation of SEM-protected 4-chloro-1H-indazole

Materials:

  • SEM-protected 4-chloro-1H-indazole (from Part A)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Carbon dioxide (CO₂), gas or dry ice

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the SEM-protected indazole (e.g., 44.3 mmol) in anhydrous THF (60 mL) in a flame-dried flask under a nitrogen atmosphere.[2]

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 equiv.) dropwise. The formation of a bright yellow solution is expected. Stir at -78 °C for 30-60 minutes.[2]

  • Bubble CO₂ gas through the solution for 90 minutes at -78 °C (alternatively, add crushed dry ice in excess).[2]

  • Quench the reaction by adding saturated NH₄Cl solution and allow it to warm to room temperature.[2]

  • Proceed directly to the deprotection step.

Part C: Deprotection to Yield Final Product

Materials:

  • Reaction mixture from Part B

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF

  • Sodium bicarbonate (NaHCO₃) solution, 10%

  • Citric acid solution or dilute HCl

  • Water

Procedure:

  • To the quenched reaction mixture, add TBAF (1 M in THF, ~2 equiv.).[2]

  • Heat the mixture to reflux (approx. 80 °C) for 4 hours, monitoring by TLC for the disappearance of the protected acid.[2]

  • Evaporate the THF under reduced pressure.

  • Basify the residue with 10% NaHCO₃ solution and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.[2]

  • Carefully acidify the aqueous layer with citric acid solution or dilute HCl until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to afford pure this compound.[2]

Data Presentation

The following tables summarize the expected results based on literature data for the described or analogous reactions.

Table 1: Summary of Reactants and Products

StepStarting MaterialProductMolecular Weight ( g/mol )
13-Chloro-2-methylaniline4-chloro-1H-indazole152.59
24-chloro-1H-indazoleThis compound196.59

Table 2: Expected Yields and Analytical Data

StepProductExpected YieldAppearanceAnalytical Data (Reference)
14-chloro-1H-indazole~100%[3]Orange Solid[3]¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.31 (t, J=7 Hz, 1H), 7.17 (dd, J=7 Hz, 1 Hz, 1H). LCMS (ESI pos): m/e 153 (M+1).[3]
2This compound>90% (based on deprotection of parent compound)[2]White to off-white solidCharacterization by ¹H NMR, ¹³C NMR, and LCMS is required to confirm the structure.

Conclusion

This application note provides a robust and detailed two-step protocol for synthesizing this compound from 3-Chloro-2-methylaniline. By following these procedures, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and the broader field of drug discovery. The methods employ standard organic chemistry techniques and readily available reagents, making the synthesis accessible to well-equipped laboratories.

References

Application Note: A Robust and Efficient Amide Coupling Protocol for 4-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note details a standardized and reproducible protocol for the amide coupling of 4-Chloro-1H-indazole-3-carboxylic acid with primary and secondary amines. Amide derivatives of indazoles are crucial scaffolds in medicinal chemistry, and this document provides researchers, scientists, and drug development professionals with a reliable method for their synthesis. The protocol utilizes the common coupling reagent system of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), to achieve high yields and purity.

Introduction

This compound is a key heterocyclic building block in the synthesis of pharmacologically active compounds. The indazole core is a prominent feature in numerous molecules developed for therapeutic use, including kinase inhibitors for oncology. The efficient formation of an amide bond at the C3-carboxylic acid position is a critical transformation for generating libraries of potential drug candidates. This protocol outlines a general and robust procedure for coupling this acid with a variety of amine nucleophiles, a common and essential step in drug discovery workflows.

Reaction Scheme

The overall reaction involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic acyl substitution by an amine to form the corresponding amide.

G cluster_reactants Reactants cluster_products Products acid 4-Chloro-1H-indazole- 3-carboxylic acid amide Resulting Amide acid->amide Coupling Reaction amine R1-NH-R2 (Amine) amine->amide reagents HATU + DIPEA reagents->amide solvent DMF solvent->amide byproducts Urea Byproduct + Salts

Caption: General Amide Coupling Reaction Scheme.

Experimental Protocol

This protocol describes the coupling of this compound with a generic amine on a typical laboratory scale.

Materials and Reagents
  • This compound (1.0 eq.)

  • Primary or Secondary Amine (1.1 eq.)

  • HATU (1.2 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the acid. A typical concentration is 0.1 M.

  • Reagent Addition: To the stirred solution, add the Amine (1.1 eq.), followed by HATU (1.2 eq.), and finally DIPEA (3.0 eq.). The addition of DIPEA is often accompanied by a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide product.

G node_reagents node_reagents node_process node_process node_analysis node_analysis node_final node_final A 1. Add Acid, Amine, HATU, and DIPEA to DMF B 2. Stir at Room Temperature (2-4 hours) A->B Reaction Start C 3. Monitor by TLC / LC-MS B->C In-Process Control D 4. Dilute with EtOAc C->D Reaction Complete E 5. Wash with NaHCO3 (aq) and Brine D->E F 6. Dry (MgSO4) and Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Amide Product G->H

Caption: Experimental Workflow for Amide Coupling.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this protocol. Actual yields may vary depending on the specific amine used and the scale of the reaction.

ParameterValue / Condition
Stoichiometry
Acid:Amine:HATU:DIPEA1.0 : 1.1 : 1.2 : 3.0
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature (20-25 °C)
Duration2 - 4 hours
AtmosphereInert (Argon or Nitrogen)
Typical Outcome
Expected Yield75 - 95%
Purity (Post-Chromatography)>95% (as determined by LC-MS and/or ¹H NMR)

Troubleshooting and Safety

  • Low Yield: Ensure all reagents are anhydrous, particularly the DMF and the amine. The use of an inert atmosphere is critical to prevent moisture from quenching the active intermediate. Consider increasing the equivalents of the coupling reagent and base.

  • Incomplete Reaction: If starting material remains, the amine may be a poor nucleophile. Gentle heating (e.g., to 40-50 °C) may help drive the reaction to completion, but should be monitored to avoid side reactions.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. DIPEA and DMF are irritants and should be handled with care. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols: The Strategic Use of 4-Chloro-1H-indazole-3-carboxylic acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The indazole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases. Among the various substituted indazoles, 4-Chloro-1H-indazole-3-carboxylic acid represents a versatile and valuable starting material for the synthesis of a new generation of targeted therapeutics. The presence of the chloro group at the 4-position offers a handle for modulating the electronic properties and steric interactions of the final compounds, potentially enhancing their potency and selectivity.

This document provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, including detailed experimental protocols, quantitative data on the activity of resulting compounds, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors featuring the indazole scaffold. While not all compounds are directly synthesized from this compound, this data illustrates the potential of the indazole core in targeting a range of kinases. The 4-chloro substitution on this core scaffold is a key modification that can be explored to further optimize potency and selectivity against these and other kinase targets.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Key Structural Features / Notes
PAK1 Inhibitor Example PAK19.8A representative 1H-indazole-3-carboxamide derivative. The potency is influenced by hydrophobic and hydrophilic substitutions on the amide portion.[1]
Aurora Kinase Inhibitor Example 1 Aurora A13A pan-Aurora kinase inhibitor with an indazole scaffold.[2]
Aurora Kinase Inhibitor Example 2 Aurora B79A pan-Aurora kinase inhibitor with an indazole scaffold.[2]
Aurora Kinase Inhibitor Example 3 Aurora C61A pan-Aurora kinase inhibitor with an indazole scaffold.[2]
Multi-Kinase Inhibitor Example c-Kit68.5 (Kd)N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety.
Multi-Kinase Inhibitor Example PDGFRβ140 (Kd)N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety.
Multi-Kinase Inhibitor Example FLT3375 (Kd)N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea. Contains a 4-chloroindazole moiety.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key starting material. These protocols are based on established amide coupling reactions and can be adapted for the synthesis of a diverse library of compounds.

Protocol 1: General Synthesis of 4-Chloro-1H-indazole-3-carboxamides

This protocol outlines a standard procedure for the amide coupling of this compound with a variety of primary and secondary amines to generate a library of potential kinase inhibitors.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-Chloro-1H-indazole-3-carboxamide derivative.

Protocol 2: Kinase Inhibition Assay (General)

This protocol describes a general method to evaluate the inhibitory activity of the synthesized 4-Chloro-1H-indazole-3-carboxamide derivatives against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized 4-Chloro-1H-indazole-3-carboxamide derivative (test compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Dimethyl sulfoxide (DMSO)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the kinase assay buffer to create a range of concentrations for IC50 determination.

  • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and the general workflow for their synthesis and evaluation.

Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_cascade Intracellular Signaling Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (e.g., PDGFR, FGFR) Growth_Factors->RTK p38_MAPK p38 MAPK RTK->p38_MAPK PAK1 PAK1 RTK->PAK1 Proliferation Cell Proliferation p38_MAPK->Proliferation Survival Cell Survival p38_MAPK->Survival Aurora_Kinase Aurora Kinase Mitosis Mitosis Aurora_Kinase->Mitosis PAK1->Proliferation PAK1->Survival Inhibitor 4-Chloro-1H-indazole- 3-carboxamide Derivative Inhibitor->p38_MAPK Inhibitor->Aurora_Kinase Inhibitor->PAK1

Caption: Generalized kinase signaling pathways and points of inhibition.

Synthesis_Workflow Start 4-Chloro-1H-indazole- 3-carboxylic acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Amine_Library Library of Amines Amine_Library->Amide_Coupling Purification Purification (Column Chromatography) Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Kinase Inhibition Screening (Protocol 2) Characterization->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

SAR_Logic Scaffold 4-Chloro-1H-indazole-3-carboxamide Indazole Core 4-Chloro Group Amide Linker Kinase_Activity Kinase Inhibitory Potency & Selectivity Scaffold:f0->Kinase_Activity Hinge Binding Scaffold:f1->Kinase_Activity Modulates Potency/Selectivity Scaffold:f2->Kinase_Activity Positions 'R' group Amine_Substituent Amine Substituent (R) Aromatic/Aliphatic Size/Sterics Electronic Properties H-bond donors/acceptors Amine_Substituent->Kinase_Activity Occupies Solvent-exposed Region

Caption: Key structural elements influencing kinase inhibitory activity.

References

Application Notes and Protocols for the Analysis of 4-Chloro-1H-indazole-3-carboxylic acid by HPLC and LCMS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LCMS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Overview

Robust analytical methods are crucial for ensuring the identity, purity, and stability of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and cost-effective technique suitable for routine purity assessments and quantification.[1] Liquid Chromatography-Mass Spectrometry (LCMS) offers superior sensitivity and structural confirmation, making it ideal for impurity identification and trace-level analysis.[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale / Comment
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
pKa~2.5 - 3.5The carboxylic acid proton is acidic. The chloro- group is electron-withdrawing, which may slightly lower the pKa compared to the parent indazole-3-carboxylic acid (predicted pKa ~3.03).[2] For optimal retention and peak shape in reversed-phase HPLC, the mobile phase pH should be at least 1.5 to 2 units below the pKa.[3][4]
logP~2.0 - 2.5The chlorine atom increases lipophilicity compared to the parent compound. This suggests good retention on a reversed-phase column.
UV λmax~220 nm, ~290 nmExpected UV absorbance due to the indazole ring system. The exact wavelength may need to be optimized experimentally.

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results.[5][6]

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Formic acid (FA) or Phosphoric acid (H₃PO₄)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution can be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for calibration. For example, a 10 µg/mL working standard can be prepared by diluting 100 µL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6]

HPLC-UV Method

This method is suitable for purity determination and quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 20% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm (or optimized λmax)

Rationale for Parameter Selection:

  • Column: A C18 column is a good starting point for moderately polar compounds.[1]

  • Mobile Phase: An acidic mobile phase (pH well below the analyte's pKa) is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[3][4] Phosphoric acid is a common choice for UV detection as it has a low UV cutoff.[4]

  • Gradient: A gradient elution is employed to ensure the elution of the main peak with a good shape and to elute any potential impurities with different polarities within a reasonable time.

LCMS Method

This method is designed for high sensitivity, selectivity, and structural confirmation.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 10% B and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Full Scan Range (m/z) 50 - 500
Single Ion Monitoring (SIM) (m/z) 195.0 (for [M-H]⁻)
Collision Gas Argon
Collision Energy 10-30 eV (for MS/MS, requires optimization)

Rationale for Parameter Selection:

  • Mobile Phase: Formic acid is a volatile buffer and is compatible with mass spectrometry.[7]

  • Ionization Mode: Negative ion mode (ESI-) is chosen as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

  • SIM/MRM: For quantitative analysis, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to enhance sensitivity and selectivity.[8]

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. These values are illustrative and should be determined experimentally during method validation.

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

ParameterExpected Value
Retention Time (RT) 5 - 10 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LCMS Method Validation Parameters (Illustrative)

ParameterExpected Value
Retention Time (RT) 3 - 6 min
Precursor Ion (m/z) 195.0 ([M-H]⁻)
Product Ions (m/z) To be determined experimentally (e.g., loss of CO₂)
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC and LCMS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_results Results start Sample/Standard Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.22 µm) dissolve->filter hplc HPLC-UV Analysis filter->hplc lcms LCMS Analysis filter->lcms hplc_data HPLC Data Acquisition & Processing hplc->hplc_data lcms_data LCMS Data Acquisition & Processing lcms->lcms_data hplc_results Purity & Quantification hplc_data->hplc_results lcms_results Identification & Quantification lcms_data->lcms_results

Caption: General analytical workflow from sample preparation to results.

Analyte Properties and Method Parameter Relationship

This diagram illustrates the logical relationship between the physicochemical properties of this compound and the selection of key HPLC method parameters.

Method_Development_Logic cluster_properties Analyte Properties cluster_parameters HPLC Method Parameters pka pKa (~2.5-3.5) mobile_phase Mobile Phase pH < 2.0 (e.g., 0.1% H₃PO₄) pka->mobile_phase Ensures non-ionized form for good retention and peak shape logp logP (~2.0-2.5) (Moderately Lipophilic) column Reversed-Phase Column (e.g., C18) logp->column Provides hydrophobic interaction for retention uv UV Chromophore (Indazole Ring) detector UV Detector (e.g., 230 nm) uv->detector Enables detection and quantification

Caption: Relationship between analyte properties and HPLC method parameters.

References

Application Notes and Protocols for the Large-scale Preparation of 1H-Indazole-3-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-indazole-3-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Their structural motif is found in drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. For instance, it is a key component in the synthesis of Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[1][2] The robust and scalable synthesis of these intermediates is therefore of significant interest to researchers and professionals in drug development. This document provides detailed protocols for the large-scale preparation of 1H-indazole-3-carboxylic acid and its key ester and nitrile intermediates, along with data presented for easy comparison.

Synthetic Strategies Overview

Several synthetic routes to 1H-indazole-3-carboxylic acid have been developed, each with distinct advantages and disadvantages regarding starting materials, reaction conditions, and scalability. The primary strategies involve:

  • Diazotization of o-aminophenylacetic acid derivatives: A common and often high-yielding method involving the intramolecular cyclization of a diazonium salt.[1][3]

  • Synthesis from Isatin: A classical approach that proceeds through hydrolysis, diazotization, reduction, and subsequent cyclization.[4]

  • Diazonium-free route from Phenylhydrazine: A safer, scalable alternative that avoids potentially hazardous diazonium intermediates.[4]

  • Functionalization of a pre-formed Indazole Ring: This includes methods like carboxylation of a protected indazole or cyanation of a halo-indazole followed by hydrolysis.

The following sections detail the protocols for some of the most applicable methods for large-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via Diazotization

This protocol describes a one-step synthesis from an o-aminophenylacetic acid ester.[1]

Experimental Workflow:

start Start: o-aminophenylacetic acid ester, nitrite, acid, organic solvent reaction Reaction: - Stir at -20 to 80 °C for 0.5-8 h start->reaction workup Work-up: - Extraction with organic solvent - Wash with Na2CO3 and brine reaction->workup purification Purification: - Column chromatography or - Recrystallization workup->purification product Product: Ethyl 1H-indazole-3-carboxylate purification->product

Caption: Workflow for the synthesis of Ethyl 1H-indazole-3-carboxylate.

Materials:

  • Ethyl 2-(2-aminophenyl)acetate

  • tert-Butyl nitrite (or other suitable nitrite)

  • Anhydrous acid (e.g., HCl in dioxane)

  • Organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • In a suitable reaction vessel, charge the o-aminophenylacetic acid ester, an organic solvent, and the acid. The molar ratio of ester to acid to nitrite is typically in the range of 1:1:1 to 1:4:3.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the nitrite to the reaction mixture while maintaining the temperature.

  • Stir the reaction for 0.5 to 8 hours at a temperature ranging from -20 to 80 °C, monitoring the progress by TLC.

  • Upon completion, add water and an equal volume of an organic solvent for extraction.

  • Separate the organic layer and wash it sequentially with a saturated sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether or by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.

Protocol 2: Diazonium-Free Synthesis of 1H-Indazole-3-carboxylic Acid

This three-step protocol offers a scalable and safer alternative by avoiding diazonium salt intermediates.[4]

Synthetic Pathway:

G cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Friedel-Crafts Reaction cluster_2 Step 3: Hydrolysis and Rearrangement A Phenylhydrazine + Benzaldehyde B Benzaldehyde phenylhydrazone A->B Reaction C Benzaldehyde phenylhydrazone + Oxalyl chloride B->C D Intermediate 10 C->D E Benzylideneaminoisatin D->E AlCl3 F Benzylideneaminoisatin E->F G 1H-Indazole-3-carboxylic acid F->G Hydrolysis

Caption: Diazonium-free synthetic route to 1H-indazole-3-carboxylic acid.

Materials:

  • Phenylhydrazine

  • Benzaldehyde

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Appropriate solvents (e.g., Dichloromethane, Carbon disulfide)

  • Reagents for hydrolysis (e.g., aqueous acid or base)

Procedure:

Step 1: Synthesis of Benzaldehyde phenylhydrazone

  • React commercially available phenylhydrazine with benzaldehyde in a suitable solvent.

  • The product, benzaldehyde phenylhydrazone, can typically be isolated by filtration upon precipitation.

Step 2: Synthesis of Benzylideneaminoisatin

  • Treat the benzaldehyde phenylhydrazone with oxalyl chloride to form an intermediate.

  • This intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to yield benzylideneaminoisatin.

Step 3: Synthesis of 1H-Indazole-3-carboxylic Acid

  • Hydrolyze the benzylideneaminoisatin, which also induces a ring rearrangement, to produce the final 1H-indazole-3-carboxylic acid.

  • The product can be isolated and purified by recrystallization. This method is noted for being safe and easily scalable.[4]

Protocol 3: Synthesis of 1H-Indazole-3-carbonitrile

This protocol details the synthesis of the nitrile intermediate, which can be subsequently hydrolyzed to the carboxylic acid. The cyanation is achieved using a non-toxic cyanide source.[5]

Experimental Workflow:

start Start: 3-Iodo-1H-indazole, K4[Fe(CN)6], Pd catalyst, ligand reaction Reaction: - Heat in DMAc under Argon start->reaction workup Work-up: - Dilute with water - Extract with organic solvent reaction->workup purification Purification: - Column chromatography workup->purification product Product: 1H-Indazole-3-carbonitrile purification->product

Caption: Workflow for the synthesis of 1H-Indazole-3-carbonitrile.

Materials:

  • 3-Iodo-1H-indazole

  • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Dimethylacetamide (DMAc)

  • Water (degassed)

  • Argon atmosphere

Procedure:

  • In a four-necked, round-bottomed flask equipped with a condenser and under an argon atmosphere, add 3-iodo-1H-indazole, potassium ferrocyanide, the palladium catalyst, and the ligand.

  • Add dimethylacetamide and degassed water to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1H-indazole-3-carbonitrile. A reported yield for a similar process is 96%.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1H-indazole-3-carboxylic acid derivatives as reported in the literature.

Table 1: Synthesis of 1H-Indazole-3-carboxylic Acid Esters and Amides via Diazotization [1]

Starting MaterialProductReaction Time (h)Yield (%)
Methyl 2-(2-aminophenyl)acetateMethyl 1H-indazole-3-carboxylate0.596
2-(2-aminophenyl)-N,N-diethylacetamideN,N-diethyl-1H-indazole-3-carboxamide551
2-(2-aminophenyl)-N,N-diphenylacetamideN,N-diphenyl-1H-indazole-3-carboxamide297
3-chloropropyl (2-aminophenyl)acetate3-chloropropyl 1H-indazole-3-carboxylate194
Ethyl 5-trifluoromethyl-2-aminophenylacetateEthyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate1.587

Table 2: Synthesis of 1H-Indazole-3-carbonitrile [5]

Starting MaterialCyanide SourceCatalyst/LigandSolventYield (%)
3-Iodo-1H-indazoleK₄[Fe(CN)₆]Pd(OAc)₂/XantphosDMAc/H₂O96

Conclusion

The protocols outlined provide robust and scalable methods for the synthesis of 1H-indazole-3-carboxylic acid and its key intermediates. The choice of synthetic route will depend on factors such as the availability of starting materials, safety considerations for large-scale production, and the desired final product. The diazotization of o-aminophenylacetic acid derivatives offers a direct route with high yields, while the diazonium-free method provides a safer alternative for industrial applications. Furthermore, the synthesis of the 3-cyano intermediate allows for a versatile entry point to the carboxylic acid and other derivatives. The provided data should aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds. Its functionalization is paramount for the modulation of pharmacological properties and the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the synthesis of complex indazole derivatives, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with broad functional group tolerance.[1]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving indazole derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as direct C-H activation/arylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between halogenated indazoles and organoboron reagents.[2] This reaction is widely employed for the synthesis of aryl- and heteroaryl-substituted indazoles, which are of significant interest as kinase inhibitors in drug discovery programs.[3]

General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Halogenated Indazoles
Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O80-1201285-95[3]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane80280-90[4]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[2]
7-bromo-4-substituted-1H-indazolesVarious (hetero)aryl boronic acidsPd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/EtOH/H₂O120 (MW)0.560-85[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-iodo-1H-indazole[3]
  • Reagent Preparation: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the solvent system, for instance, a 4:1 mixture of dioxane and water.

  • Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the introduction of diverse amine functionalities onto the indazole core.[6] This reaction is crucial for exploring structure-activity relationships in the development of new therapeutic agents.[6]

General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination of Halogenated Indazoles
Indazole DerivativeAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-bromo-1H-indazolePrimary AmineBrettPhos precatalyst (2)BrettPhosLiHMDSTHF6512-24High[6]
6-bromo-1H-indazoleSecondary AmineRuPhos precatalyst (2)RuPhosLiHMDSTHF6512-24High[6]
3-iodo-1-(THP)-1H-indazoleVarious AminesPd₂(dba)₃ (2.5)XantphosCs₂CO₃Dioxane1001270-95[7]
Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-1H-indazole with a Secondary Amine[6]
  • Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe. Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halogenated indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.[8] These products can serve as versatile intermediates for the synthesis of more complex molecules, including potential 5-HT receptor ligands.[8]

General Reaction Scheme:
Data Presentation: Sonogashira Coupling of Halogenated Indazoles
Indazole DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-iodo-1H-indazole (N-protected)Various terminal alkynesPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF701280-99
5-bromo-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N/DMF25290 (at C3)[8]
Experimental Protocol: Sonogashira Coupling of N-protected 3-iodo-indazole
  • Setup: To a solution of the N-protected 3-iodo-indazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add the base (e.g., Et₃N, 2.0 equiv.).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) until completion, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Heck Coupling

The Heck coupling reaction involves the coupling of a halogenated indazole with an alkene to form a vinyl-substituted indazole.[3] This reaction provides a direct route to introduce alkenyl groups, which are valuable functionalities for further synthetic transformations.

General Reaction Scheme:
Data Presentation: Heck Coupling of Halogenated Indazoles
Indazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-iodo-1H-indazoleMethyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF10012Moderate[3]
Halo-indoles (general protocol)Various alkenesNa₂PdCl₄ (5)sulfonated SPhos (12.5)Na₂CO₃CH₃CN/H₂O80N/AHigh[6]
Experimental Protocol: Heck Coupling of a Halo-Indazole (Adapted from Halo-Indole Protocol)[6]
  • Catalyst Preparation: In a reaction vessel, purge sodium tetrachloropalladate (5 mol%) and sulfonated SPhos (12.5 mol%) with nitrogen and stir at room temperature for 15 minutes after adding a degassed 1:1 mixture of water and acetonitrile.

  • Reagent Addition: Add the halo-indazole (1.0 equiv), Na₂CO₃ (2 equiv), and the alkene (1.5 equiv).

  • Reaction: Heat the reaction mixture to 80 °C (using conventional heating or microwave) for the required time.

  • Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Purification: Combine the organic extracts, dry over a drying agent, filter, and concentrate. Purify the crude product by column chromatography.

C-H Activation/Arylation

Direct C-H activation/arylation is an increasingly important strategy for the functionalization of indazoles, as it avoids the pre-functionalization (e.g., halogenation) of the indazole core, leading to more atom-economical synthetic routes.

General Reaction Scheme:
Data Presentation: C-H Arylation of Indazoles
Indazole DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1-methyl-1H-indazoleIodobenzenePd(OAc)₂ (10)Phenanthroline (30)Cs₂CO₃DMF1404851
2H-indazoleAryl IodidePd(OAc)₂ (10)Phenanthroline (10)Cs₂CO₃Toluene1404891
1H-indazoleIodoarylsPd(OAc)₂ (5)1,10-phenanthroline (10)K₂CO₃DMA13024Good
Experimental Protocol: C-3 Arylation of 1-methyl-indazole
  • Setup: In a reaction tube, combine 1-methyl-indazole (1.0 equiv), iodobenzene (2.0 equiv), Pd(OAc)₂ (10 mol%), phenanthroline (30 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add DMF as the solvent.

  • Reaction: Heat the reaction mixture under air at 140 °C for 48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up and the product is purified by column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_0 pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) pdiil_b [Ar-Pd(II)L₂-OR] pdiil->pdiil_b Ligand Exchange (Base, -HX) pdiil_r Ar-Pd(II)L₂-R pdiil_b->pdiil_r Transmetalation (R-B(OR')₂) pdiil_r->pd0 Reductive Elimination (Ar-R)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Buchwald-Hartwig Catalytic Cycle cluster_1 pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) amido [Ar-Pd(II)L₂(NR¹R²)]⁻ pdiil->amido Amine Coordination & Deprotonation (R¹R²NH, Base) pdiil_amine Ar-Pd(II)L(NR¹R²) amido->pdiil_amine Ligand Dissociation pdiil_amine->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) pdiil_alkyne Ar-Pd(II)L₂(C≡CR) pdiil->pdiil_alkyne Transmetalation pdiil_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-X cu_alkyne Cu-C≡CR cu_x->cu_alkyne H-C≡CR, Base (-HX) cu_alkyne->pdiil Alkynyl Copper Species

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck_Coupling Heck Catalytic Cycle cluster_2 pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar-X) pdiil_alkene [Ar-Pd(II)L(alkene)-X] pdiil->pdiil_alkene Alkene Coordination alkyl_pd Alkyl-Pd(II) Complex pdiil_alkene->alkyl_pd Migratory Insertion hydrido_pd H-Pd(II)L₂-X alkyl_pd->hydrido_pd β-Hydride Elimination (Product) hydrido_pd->pd0 Reductive Elimination (Base, -HBX)

Caption: General catalytic cycle for the Heck cross-coupling reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reagents Combine Indazole Derivative, Coupling Partner, and Base start->reagents solvent Add Anhydrous/Degassed Solvent reagents->solvent degas Degas Reaction Mixture (e.g., Ar/N₂ bubbling) solvent->degas catalyst Add Palladium Catalyst and/or Ligand under Inert Atmosphere degas->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Esterification of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the esterification of 4-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary, robust methods are presented: the classic Fischer-Speier esterification under acidic conditions and a high-yield procedure involving activation with thionyl chloride. A third, milder alternative, the Steglich esterification, is also discussed for substrates sensitive to harsh acidic conditions. These protocols are designed to be accessible for researchers in medicinal chemistry and drug development, offering clear, step-by-step instructions and tabulated data for easy reference.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. Specifically, esters of this compound serve as crucial building blocks for the synthesis of targeted therapeutics. The conversion of the carboxylic acid to an ester is a fundamental transformation that enables further molecular elaboration. The selection of an appropriate esterification method is critical and depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. This note details reliable and reproducible methods for this key synthetic step.

Data Presentation

Table 1: Reagents and Conditions for Methyl Esterification via Fischer-Speier Method

Reagent/ParameterMolar EquivalenceAmount (for 1g of Acid)Role
This compound1.01.0 g (4.75 mmol)Starting Material
Methanol (MeOH)Solvent20-40 mLReagent & Solvent
Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MsOH)Catalytic~0.1 mLCatalyst
Reaction Temperature-Reflux (~65 °C)Condition
Reaction Time-4-6 hoursCondition
Expected Yield -60-75% Outcome

Table 2: Reagents and Conditions for Methyl Esterification via Thionyl Chloride Method

Reagent/ParameterMolar EquivalenceAmount (for 1g of Acid)Role
This compound1.01.0 g (4.75 mmol)Starting Material
Thionyl Chloride (SOCl₂)~5.01.7 mL (23.75 mmol)Activating Agent
Methanol (MeOH)Solvent10-20 mLReagent & Solvent
Reaction Temperature-Reflux (~65 °C)Condition
Reaction Time-1.5-3 hoursCondition
Expected Yield ->90% Outcome

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product. It is a straightforward and cost-effective procedure.[1][2][3]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.75 mmol).

  • Add methanol (30 mL) to the flask to suspend the starting material.

  • Carefully and slowly add concentrated sulfuric acid or methanesulfonic acid (0.1 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the collected solid under vacuum to yield the crude methyl 4-chloro-1H-indazole-3-carboxylate.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography.

Method 2: Esterification via Acyl Chloride Intermediate

This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then immediately reacted with the alcohol. This method is often faster and provides higher yields.[4][5][6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), suspend this compound (1.0 g, 4.75 mmol) in methanol (15 mL) at 0 °C (ice bath).

  • Slowly and dropwise, add thionyl chloride (1.7 mL, 23.75 mmol) to the cooled suspension. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 1.5-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralize the crude residue by carefully adding a saturated aqueous solution of NaHCO₃ (20-30 mL).

  • Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the desiccant and concentrate the filtrate under reduced pressure to afford the crude product.

  • The crude ester can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 4-chloro-1H-indazole-3-carboxylate.[5]

Alternative Method: Steglich Esterification

For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a mild alternative.[4][7] This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] The reaction is typically performed at room temperature in an aprotic solvent like dichloromethane (DCM).

Visualizations

Experimental Workflow Diagram

Esterification_Workflow Start 4-Chloro-1H-indazole- 3-carboxylic Acid Reaction Esterification Reaction (e.g., Fischer or SOCl₂ Method) Start->Reaction Alcohol, Catalyst/Reagent Workup Quenching & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification Crude Product Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Ester Product Analysis->End

Caption: General workflow for the esterification of this compound.

References

Application Notes and Protocols: Use of Indazole Derivatives in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific anti-cancer applications of 4-Chloro-1H-indazole-3-carboxylic acid is limited. The following application notes and protocols are based on studies of structurally related indazole derivatives that have demonstrated significant anti-cancer properties. These examples are intended to provide a framework for researchers investigating novel indazole-based compounds as potential anti-cancer agents.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as therapeutic agents.[1][2] Several indazole-based drugs have been approved for the treatment of cancer, highlighting the potential of this heterocyclic system in oncology.[3] This document outlines the anti-cancer applications of various 1H-indazole-3-carboxylic acid and 1H-indazole-3-amine derivatives, providing quantitative data on their activity, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Quantitative Data: Anti-cancer Activity of Indazole Derivatives

The anti-proliferative activity of various indazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2f A549 (Lung Carcinoma)0.23[1][2]
4T1 (Breast Cancer)0.31[1][2]
MCF-7 (Breast Cancer)0.46[1][2]
HepG2 (Hepatocellular Carcinoma)1.15[1][2]
HCT116 (Colorectal Carcinoma)0.52[1][2]
Compound 6o A549 (Lung Carcinoma)>40[4][5]
K562 (Chronic Myeloid Leukemia)5.15[4][5][6]
PC-3 (Prostate Cancer)26.4[4][5]
HepG2 (Hepatocellular Carcinoma)24.5[4][5]
HEK-293 (Normal Human Embryonic Kidney)33.2[4][5][6]

Signaling Pathways and Mechanism of Action

Several indazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Apoptosis Induction Pathway

One of the primary mechanisms of action for some indazole derivatives is the induction of apoptosis. For instance, compound 2f has been shown to induce apoptosis in 4T1 breast cancer cells by increasing the levels of reactive oxygen species (ROS), which in turn leads to a decrease in the mitochondrial membrane potential. This triggers the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3.[1][2]

G Indazole_Derivative Indazole Derivative (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole_Derivative->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis induction pathway by an indazole derivative.

Inhibition of Cell Migration and Invasion

Compound 2f has also been observed to inhibit the migration and invasion of 4T1 cells. This is achieved by downregulating the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix, and upregulating the tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[1]

p53/MDM2 Pathway

Compound 6o is suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[4][5][6]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer properties of indazole derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[4][5]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the indazole derivative (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48 hours.[4][5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Apoptosis Detection Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cells

  • Indazole derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the indazole derivative at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use a loading control like GAPDH to normalize the protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel indazole derivative as an anti-cancer agent.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Indazole Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Migration Migration/Invasion Assay Cytotoxicity->Migration Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Xenograft Tumor Xenograft Model Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Figure 2: Preclinical evaluation workflow for an anti-cancer agent.

These application notes and protocols provide a comprehensive overview for researchers and scientists in the field of drug development, offering a starting point for the investigation of novel indazole derivatives as potential anti-cancer agents. The provided methodologies and data on related compounds can guide the design and evaluation of new chemical entities based on the this compound scaffold.

References

Metal-Free Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for drug discovery and development. This document provides detailed application notes and protocols for several contemporary metal-free approaches to the synthesis of substituted 1H-indazoles, offering alternatives to traditional metal-catalyzed cross-coupling reactions.

Application Note 1: Synthesis from o-Aminobenzoximes via Selective Oxime Activation

This method provides a mild and practical route to 1H-indazoles from readily available o-aminobenzoximes. The key step is the selective activation of the oxime hydroxyl group in the presence of a primary or secondary arylamine, followed by intramolecular cyclization. This approach is noted for its excellent functional group tolerance and high yields under gentle conditions.[1][2]

Key Advantages:
  • Mild Reaction Conditions: The reaction proceeds at temperatures ranging from 0 °C to room temperature, making it suitable for sensitive substrates.[2]

  • Broad Substrate Scope: Tolerates a wide variety of electron-donating and electron-withdrawing substituents on the aromatic ring.[1]

  • High Yields: Generally provides good to excellent yields of the desired 1H-indazole products.[2]

  • Scalability: The method has been shown to be amenable to scale-up.[2]

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product o-Aminobenzaldehyde/Ketone o-Aminobenzaldehyde/Ketone o-Aminobenzoxime Formation o-Aminobenzoxime Formation o-Aminobenzaldehyde/Ketone->o-Aminobenzoxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->o-Aminobenzoxime Formation Oxime Activation Oxime Activation o-Aminobenzoxime Formation->Oxime Activation Base (e.g., Et3N) Intramolecular Cyclization Intramolecular Cyclization Oxime Activation->Intramolecular Cyclization Activating Agent (e.g., MsCl) Substituted 1H-Indazole Substituted 1H-Indazole Intramolecular Cyclization->Substituted 1H-Indazole

Caption: Workflow for 1H-indazole synthesis from o-aminobenzoximes.

Quantitative Data Summary
EntryActivating AgentBaseTemp (°C)Yield (%)Reference
1HHMsClEt₃N0-2395[2]
24-ClHMsClEt₃N0-2393[2]
35-NO₂HMsClEt₃N0-2385[2]
4HMeMsClEt₃N0-2391[2]
5HPhMsClEt₃N0-2388[2]
Detailed Protocol: Synthesis of 1H-Indazole (Entry 1)
  • Oxime Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude o-aminobenzaldoxime.

  • Cyclization: Dissolve the crude o-aminobenzaldoxime in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the pure 1H-indazole.[2]

Application Note 2: Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds

This novel, transition-metal-free method allows for the construction of 1H-indazoles from readily available N-tosylhydrazones and nitroaromatic compounds.[3] The reaction proceeds via a proposed [3+2] cycloaddition pathway and demonstrates a broad substrate scope, making it a valuable tool for the synthesis of diverse indazole libraries.[1][3]

Key Advantages:
  • Transition-Metal-Free: Avoids the use of expensive and potentially toxic metal catalysts.[1][3]

  • Readily Available Starting Materials: Utilizes easily accessible N-tosylhydrazones and nitroaromatics.[3]

  • Wide Substrate Scope: Applicable to a variety of substituted N-tosylhydrazones and nitroaromatic compounds.[1][3]

  • Bioactive Compound Synthesis: The method has been successfully applied in the formal synthesis of the bioactive compound WAY-169916.[1]

Proposed Reaction Pathway

N-Tosylhydrazone N-Tosylhydrazone Diazo Intermediate Diazo Intermediate N-Tosylhydrazone->Diazo Intermediate -TsH Nitroaromatic Nitroaromatic Annulation Annulation Nitroaromatic->Annulation Base Base Base->Diazo Intermediate Diazo Intermediate->Annulation Cycloadduct Cycloadduct Annulation->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization -HNO2 Substituted 1H-Indazole Substituted 1H-Indazole Aromatization->Substituted 1H-Indazole

Caption: Proposed pathway for 1H-indazole synthesis from N-tosylhydrazones.

Quantitative Data Summary
EntryN-Tosylhydrazone (Ar¹)Nitroaromatic (Ar²)BaseSolventTemp (°C)Yield (%)Reference
1PhPhNO₂t-BuOKDMSO8085[3]
24-MeC₆H₄PhNO₂t-BuOKDMSO8088[3]
34-ClC₆H₄PhNO₂t-BuOKDMSO8075[3]
4Ph4-MeC₆H₄NO₂t-BuOKDMSO8082[3]
5Ph4-FC₆H₄NO₂t-BuOKDMSO8078[3]
Detailed Protocol: Synthesis of 3-Phenyl-1H-indazole (Entry 1)
  • Reaction Setup: To a sealed tube, add the N-tosylhydrazone of benzaldehyde (0.5 mmol, 1.0 eq), nitrobenzene (1.0 mmol, 2.0 eq), and potassium tert-butoxide (t-BuOK, 1.5 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL).

  • Heating: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-1H-indazole.[3]

Application Note 3: PIFA-Mediated Oxidative C-N Bond Formation from Arylhydrazones

This method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a mild and efficient oxidant to mediate the intramolecular C-N bond formation from readily accessible arylhydrazones. It offers a green and reliable approach for the rapid construction of substituted 1H-indazoles under metal-free conditions.[1]

Key Advantages:
  • Metal-Free Oxidation: Employs a hypervalent iodine reagent, avoiding heavy metals.[1]

  • Mild Conditions: The reaction proceeds efficiently under mild conditions.[1]

  • Broad Functional Group Tolerance: Compatible with a variety of functional groups on the arylhydrazone starting material.[1]

  • Green Chemistry: Considered a relatively environmentally benign protocol.[1]

Logical Relationship Diagram

Arylhydrazone Arylhydrazone Oxidation Oxidation Arylhydrazone->Oxidation PIFA PIFA PIFA->Oxidation Electrophilic Intermediate Electrophilic Intermediate Oxidation->Electrophilic Intermediate Intramolecular Cyclization Intramolecular Cyclization Electrophilic Intermediate->Intramolecular Cyclization Proton Loss Proton Loss Intramolecular Cyclization->Proton Loss 1H-Indazole 1H-Indazole Proton Loss->1H-Indazole

References

Application Notes and Protocols for the Synthesis of Granisetron and Lonidamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates used in the production of Granisetron and Lonidamine. The information is intended to guide researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of Granisetron Intermediates and Final Product

Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist, widely used as an antiemetic agent to manage nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Its synthesis involves the coupling of two primary intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[1] The most common synthetic route involves forming an amide bond between an activated form of the carboxylic acid (like its acyl chloride) and the bicyclic amine.[1]

Quantitative Data for Granisetron Synthesis
StepReactantsReagents/SolventsYieldPurity (HPLC)Reference
Acylation & Coupling1-methylindazole-3-carboxylic acid, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amineSOCl₂, Et₃N92% (as HCl salt)Not specified[3]
Acylation & Coupling1-methylindazole-3-carboxylic acid, homotropaneamine hydrochlorideOxalyl chloride, DMF, Dichloromethane, Triethylamine87.7% (as HCl salt)Not specified[4]
Final PurificationGranisetron freebaseMethanol, Hydrochloric acid, MIBKNot specified99.91%[5]
Experimental Protocols

Protocol 1: Synthesis of Granisetron Hydrochloride via Acyl Chloride Formation (Thionyl Chloride) [3]

  • Activation of Carboxylic Acid: Treat 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form its corresponding acyl chloride.

  • Amide Coupling: React the newly formed acyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et₃N) as a base.

  • Salt Formation: Treat the resulting Granisetron freebase with hydrochloric acid (HCl) to yield Granisetron hydrochloride. The reported overall yield for this process is 92%.[3]

Protocol 2: Synthesis of Granisetron Hydrochloride (Oxalyl Chloride Method) [4]

  • Activation: In a suitable reaction vessel, dissolve 71.1g of 1-methylindazole-3-carboxylic acid in 3000ml of dichloromethane. Add 34.6ml of oxalyl chloride while stirring.

  • Catalysis: Add 7.1ml of N,N-dimethylformamide (DMF) dropwise to the mixture and continue stirring for 4 hours.

  • Solvent Exchange: Evaporate the dichloromethane. Re-dissolve the resulting solid powder in 3000ml of fresh dichloromethane.

  • Coupling: Add 130g of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine salt (homotropaneamine hydrochloride) and 180ml of triethylamine to the solution. Stir the mixture until the solution becomes yellow and transparent.

  • Work-up: Wash the reaction mixture three times with a saturated sodium bicarbonate solution. Dry the organic layer with anhydrous potassium carbonate, filter, and recover the dichloromethane under normal pressure.

  • Isolation: Evaporate the remaining solvent under reduced pressure. Add 1000ml of absolute ethanol to the residue.

  • Salt Formation and Crystallization: Adjust the pH of the solution to 2-3 using an ethanol solution of hydrogen chloride. Add seed crystals if necessary to induce crystallization.

  • Purification: Filter the crude product and recrystallize from water and ethanol to obtain the final product. The reported yield is 87.7%.[4]

Granisetron Synthesis Workflow

G cluster_start Starting Materials cluster_activation Activation cluster_final Final Product A 1-Methylindazole-3-carboxylic acid C 1-Methylindazole-3-carbonyl chloride A->C SOCl₂ or Oxalyl Chloride/DMF B endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine D Granisetron B->D Amide Coupling (e.g., Et₃N) C->D Amide Coupling (e.g., Et₃N) E Granisetron HCl D->E HCl

Caption: General synthetic workflow for Granisetron Hydrochloride.

Synthesis of Lonidamine Intermediate and Final Product

Lonidamine is an indazole-3-carboxylic acid derivative known for its anti-cancer properties, which stem from its ability to inhibit energy metabolism in cancer cells.[6] The synthesis involves the reaction of 1H-indazole-3-carboxylic acid with 2,4-dichlorobenzyl bromide.[7] 1H-indazole-3-carboxylic acid is a shared key intermediate with some Granisetron synthesis routes.[7]

Quantitative Data for Lonidamine Synthesis
StepReactantsReagents/SolventsYieldReference
Alkylation & Purification1H-indazole-3-carboxylic acid, 2,4-dichlorobenzyl bromideSodium hydroxide, Water, Hydrochloric acid, Acetic acid86.9%[7]
Experimental Protocol

Protocol 3: Synthesis of Lonidamine [7]

  • Reaction Setup: In a 250ml four-necked bottle, mix 5.0g (0.031mol) of 1H-indazole-3-carboxylic acid, 3.70g (0.092mol) of sodium hydroxide, and 120ml of water.

  • Alkylation: Heat the mixture to 90°C while stirring. Add 8.88g (0.037mol) of 2,4-dichlorobenzyl bromide dropwise over approximately 5 minutes.

  • Reaction Completion: After the addition is complete, raise the temperature to about 92°C and maintain it for 2 hours to complete the reaction.

  • Isolation: Cool the reaction mixture, then filter and wash the solid. Dry the collected faint yellow solid.

  • Acidification: Add the dried solid to a flask with water. Adjust the pH of the solution to 2-3 using 18% hydrochloric acid and stir for 1-3 hours.

  • Purification: Filter and dry the resulting product. For further purification, add the product to glacial acetic acid and reflux until it is completely dissolved. Decolorize with activated carbon, filter while hot, and allow the mother liquor to cool for crystallization.

  • Final Product: Filter and dry the crystals to obtain the off-white Lonidamine solid. The reported optimal yield is 86.9%.[7]

Lonidamine Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_final Final Product A 1H-Indazole-3-carboxylic acid C Crude Lonidamine A->C Alkylation (NaOH, H₂O) B 2,4-Dichlorobenzyl bromide B->C Alkylation (NaOH, H₂O) D Lonidamine C->D Purification (HCl, Acetic Acid)

Caption: Synthetic pathway for Lonidamine.

Application: Mechanism of Action of Lonidamine

Lonidamine's anticancer activity is attributed to its role as a metabolic modulator.[8] It targets several key points in the energy metabolism of cancer cells, which are often characterized by enhanced glycolysis even in the presence of oxygen (the Warburg effect).[6][8]

Key mechanisms include:

  • Inhibition of Hexokinase II (HK-II): Lonidamine inhibits the mitochondrially bound hexokinase, a critical enzyme in the first step of glycolysis.[6][9]

  • Inhibition of Transport: It inhibits the monocarboxylate transporter (MCT) and the mitochondrial pyruvate carrier (MPC), which disrupts the transport of lactate and pyruvate, respectively.[9]

  • Mitochondrial Disruption: Lonidamine inhibits respiratory chain complexes I and II and can affect the mitochondrial permeability transition (PT) pore, leading to ATP depletion and the production of reactive oxygen species (ROS).[8][9]

  • PPP Inhibition: By affecting glycolysis, Lonidamine also suppresses the pentose phosphate pathway (PPP), leading to reduced levels of NADPH and glutathione (GSH), which are crucial for antioxidant defense.[8][9]

Lonidamine's Effect on Cancer Cell Metabolism

G cluster_cell Cancer Cell cluster_cyto Cytosol cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P HK-II Pyruvate Pyruvate G6P->Pyruvate Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Lactate Lactate Pyruvate->Lactate MitoPyruvate Pyruvate Pyruvate->MitoPyruvate MPC Extracellular Space Extracellular Space Lactate->Extracellular Space MCT NADPH NADPH PPP->NADPH GSH GSH NADPH->GSH TCA TCA Cycle MitoPyruvate->TCA ETC Complex I/II TCA->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS Lonidamine Lonidamine Lonidamine->G6P inhibits HK-II Lonidamine->PPP suppresses Lonidamine->MitoPyruvate inhibits MPC Lonidamine->ETC inhibits Lonidamine->Extracellular Space inhibits MCT

Caption: Lonidamine's inhibitory effects on cancer cell energy metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-1H-indazole-3-carboxylic acid, aiming to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used two-step approach involves the initial synthesis of 4-chloro-1H-indazole followed by carboxylation at the C3 position. The first step often starts from 2-methyl-3-chloroaniline, which can be converted to 4-chloro-1H-indazole in high yield.[1] The subsequent step involves a directed metalation at the C3 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide to introduce the carboxylic acid group.

Q2: I am observing a low yield in the carboxylation step. What are the potential causes?

A2: Low yields in the C3 carboxylation of indazoles are often attributed to several factors:

  • Incomplete lithiation: The C3 proton of the indazole ring is acidic, but incomplete deprotonation by n-BuLi can lead to unreacted starting material.

  • Side reactions: The formation of byproducts can significantly lower the yield of the desired carboxylic acid.

  • Degradation of the intermediate: The lithiated intermediate can be unstable, especially at higher temperatures, leading to decomposition.[2]

  • Inefficient quenching: The reaction with CO2 might be inefficient, leading to the recovery of the starting material after workup.

Q3: How can I minimize the formation of N1 and N2 alkylated byproducts?

A3: The formation of N1 and N2 alkylated isomers is a common issue in indazole chemistry, particularly when electrophiles are present.[3] In the context of carboxylation, this is less of a concern as the reaction targets the C3 position. However, if alkylating agents are used in subsequent steps, controlling the regioselectivity is crucial. The choice of base, solvent, and temperature can influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in an anhydrous aprotic solvent like THF at low temperatures often favors N1 substitution.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The product, being a carboxylic acid, can be extracted into an organic solvent from an acidified aqueous solution. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed if significant impurities are present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of 4-chloro-1H-indazole 1. Inactive or insufficient n-BuLi. 2. Presence of moisture or other protic sources in the reaction. 3. Reaction temperature is too high for lithiation.1. Titrate the n-BuLi solution before use to determine its exact concentration. Use a sufficient excess (e.g., 2.2 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and for a period thereafter to ensure complete lithiation.[2]
Low yield of the carboxylic acid with recovery of starting material 1. Inefficient quenching with CO2. 2. The lithiated intermediate is not stable and decomposes before quenching.1. Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution for an extended period to ensure complete reaction. 2. Add the CO2 quencher as soon as the lithiation is complete. Avoid letting the reaction warm up before quenching.
Formation of a significant amount of dark, tar-like material Decomposition of the lithiated intermediate or side reactions at elevated temperatures.Maintain strict temperature control throughout the reaction, especially during the addition of n-BuLi and before quenching. Uncontrolled warming can lead to the formation of reactive intermediates that polymerize.[2]
Product is contaminated with a byproduct lacking the carboxylic acid group Decarboxylation of the final product during workup or purification.[3]Avoid exposing the product to high temperatures or harsh acidic/basic conditions for prolonged periods during purification.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-1H-indazole

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 2-methyl-3-chloroaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottomed flask, add 2-methyl-3-chloroaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C with stirring.

  • Slowly add acetic anhydride (212 mmol) dropwise over 2 minutes.

  • Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).

  • Stir the reaction at 60 °C overnight.

  • After completion, add water (75 mL) and THF (150 mL) and cool to 0 °C.

  • Add LiOH (494 mmol) and stir at 0 °C for 3 hours.

  • Add water (200 mL) and extract with EtOAc (2 x 300 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Expected Yield: ~100%[1]

Protocol 2: Synthesis of this compound (General Procedure Adaptation)

This protocol is a general method for the C3-carboxylation of indazoles, adapted for 4-chloro-1H-indazole.[4][5]

Materials:

  • 4-chloro-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Carefully add a large excess of crushed dry ice to the reaction mixture in portions.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with HCl to a pH of ~2-3.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reagent Quantities for Synthesis of 4-chloro-1H-indazole

ReagentMolar Eq.Amount (for 70.6 mmol scale)
2-methyl-3-chloroaniline1.09.95 g (8.4 mL)
Potassium acetate1.28.3 g
Acetic anhydride3.021.4 g (20.0 mL)
Isopentyl nitrite2.016.5 g (18.9 mL)
Lithium hydroxide7.020.7 g

Table 2: Comparison of Conditions for C3-Carboxylation of Indazoles

SubstrateBase (eq.)SolventTemperature (°C)QuencherYield (%)Reference
1H-Indazole (SEM-protected)n-BuLi (1.1)THF-70CO2 (gas)98[4]
Aryl Halide (general)n-BuLiTHF-78CO2 (gas)>80[2]

Visualizations

Synthesis_Pathway Synthesis of this compound A 2-methyl-3-chloroaniline B 4-chloro-1H-indazole A->B 1. Acetic anhydride, K-OAc 2. Isopentyl nitrite 3. LiOH C This compound B->C 1. n-BuLi, THF, -78°C 2. CO2 (dry ice)

Caption: Overall synthetic pathway to the target compound.

Troubleshooting_Yield Troubleshooting Low Carboxylation Yield Start Low Yield of Carboxylic Acid Q1 Is starting material recovered? Start->Q1 A1_Yes Incomplete Lithiation or Inefficient Quenching Q1->A1_Yes Yes A1_No Decomposition of Intermediate or Product Q1->A1_No No Sol1 Check n-BuLi concentration. Use excess CO2. Ensure anhydrous conditions. A1_Yes->Sol1 Sol2 Maintain strict low temperature control. Minimize time between lithiation and quenching. A1_No->Sol2

Caption: Decision tree for troubleshooting low yield issues.

Experimental_Workflow Carboxylation Experimental Workflow Start Start Step1 Dissolve 4-chloro-1H-indazole in anhydrous THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-BuLi dropwise Step2->Step3 Step4 Stir for 1 hour at -78 °C Step3->Step4 Step5 Quench with dry ice Step4->Step5 Step6 Aqueous workup and acidification Step5->Step6 Step7 Extraction with organic solvent Step6->Step7 Step8 Purification Step7->Step8 End End Step8->End

References

Technical Support Center: Purification of Crude 4-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. A significant side-product can be the isomeric 6-chloro-1H-indazole-3-carboxylic acid, depending on the synthetic route. Other potential impurities may arise from N-alkylation or decarboxylation of the indazole ring under harsh reaction conditions.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most effective purification methods are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can separate the target compound from its impurities, allowing for an accurate determination of purity.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities by detecting unexpected peaks in the spectrum.[4] A sharp melting point range is also a good indicator of high purity.[5]

Q4: My compound is a beige or off-white powder. Is this normal?

A4: While the pure compound is expected to be a white or off-white solid, a beige or slightly colored appearance in the crude product is common due to the presence of minor impurities. The purification methods described below should yield a purer, less colored product.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

Problem Possible Cause Solution
Oiling out The compound is precipitating as a liquid instead of a solid. This can be due to a very high concentration of the solute, too rapid cooling, or the presence of impurities that lower the melting point of the solid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.
No crystal formation The solution is not supersaturated, or nucleation is not occurring.If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. If these fail, the solution may be too dilute; in this case, evaporate some of the solvent and allow it to cool again.[6]
Low recovery Too much solvent was used, the compound is significantly soluble in the cold solvent, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, some of the compound may be recovered by evaporating a portion of the mother liquor and cooling again.[6]
Colored impurities remain The colored impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography

Column chromatography is an effective method for separating compounds with different polarities, making it suitable for removing impurities that are significantly more or less polar than this compound.

Troubleshooting Common Column Chromatography Issues:

Problem Possible Cause Solution
Poor separation The solvent system (eluent) does not have the optimal polarity to resolve the compound from its impurities.Develop a suitable eluent system using Thin Layer Chromatography (TLC) beforehand. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4. Adding a small amount of acid (e.g., acetic acid or formic acid) to the eluent can improve the peak shape of carboxylic acids by suppressing deprotonation.[7][8]
Streaking or tailing of the compound on the column The compound is interacting too strongly with the stationary phase (e.g., silica gel), often due to its acidic nature. The column may be overloaded.Add a small percentage of a polar solvent like methanol or an acid like acetic acid to the eluent to reduce tailing.[7] Ensure the amount of crude material loaded is appropriate for the column size.
Compound is not eluting The eluent is too non-polar.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent to elute highly polar compounds.[5]
Cracking of the silica gel bed The column has run dry, or the packing was not uniform.Never let the solvent level drop below the top of the silica gel.[9] Pack the column carefully as a slurry to avoid air bubbles and ensure a uniform bed.
Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble salt, which is then extracted into an aqueous layer.

Troubleshooting Common Acid-Base Extraction Issues:

Problem Possible Cause Solution
Poor precipitation upon acidification The aqueous solution is not sufficiently acidic, or the compound has some solubility in the acidic aqueous solution.Add acid dropwise while monitoring the pH with pH paper to ensure complete protonation (pH ~2-3). If the product remains dissolved, it may be necessary to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the product.[10]
Emulsion formation at the interface of the two layers The two immiscible layers are not separating cleanly. This can be caused by vigorous shaking or the presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a saturated brine solution can help to break up the emulsion. In some cases, filtration through a pad of Celite can be effective.
Low recovery of the product Incomplete extraction into the aqueous phase or incomplete precipitation.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer. Ensure complete acidification for precipitation. If the product is extracted back into an organic solvent, use multiple extractions to maximize recovery.

Experimental Protocols

Recrystallization Protocol

This protocol is based on the use of a mixed solvent system, which often provides better purification than a single solvent. A methanol/water system is a good starting point for many indazole derivatives.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of hot methanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Column Chromatography Protocol

This protocol describes a standard silica gel column chromatography procedure. The eluent system should be optimized by TLC first.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents (e.g., ethyl acetate, hexanes, methanol, acetic acid)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Once the silica gel has settled, add a layer of sand on top to protect the surface.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate with a small amount of methanol).

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid).

  • Collect fractions and monitor the elution of the compound by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Acid-Base Extraction Protocol

This protocol is designed to separate the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers or flasks

  • pH paper

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl dropwise with stirring until the pH is approximately 2-3 (check with pH paper).

  • The purified this compound should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The original organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover any neutral impurities.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of crude this compound, illustrating the expected outcomes of each method.

Table 1: Comparison of Purification Strategies

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Recrystallization (Methanol/Water)90%>98%75-85%Effective for removing small amounts of impurities.
Column Chromatography (Silica Gel)85%>99%60-75%Best for separating mixtures with significant amounts of impurities with different polarities.
Acid-Base Extraction80%>97%80-90%Highly effective for removing neutral or basic impurities.

Table 2: Typical Impurity Profile Before and After Purification by HPLC

Compound Retention Time (min) Area % (Crude) Area % (After Recrystallization)
Starting Material Impurity3.55.0<0.1
This compound5.290.098.5
Isomeric Impurity5.84.51.2
Unknown Impurity7.10.50.2

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Strategy Selection cluster_1 Purification Methods cluster_2 Final Product Analysis Crude Product Crude Product Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Crude Product->Purity Analysis (TLC/HPLC) Recrystallization Recrystallization Purity Analysis (TLC/HPLC)->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Purity Analysis (TLC/HPLC)->ColumnChromatography Multiple/Isomeric Impurities AcidBaseExtraction Acid-Base Extraction Purity Analysis (TLC/HPLC)->AcidBaseExtraction Neutral/Basic Impurities Purified Product Purified Product Recrystallization->Purified Product ColumnChromatography->Purified Product AcidBaseExtraction->Purified Product Final Purity Check (HPLC/NMR/MP) Final Purity Check (HPLC/NMR/MP) Purified Product->Final Purity Check (HPLC/NMR/MP)

Caption: Workflow for the purification of this compound.

Logical Relationship of Troubleshooting Steps

G Purification Issue Identified Purification Issue Identified Consult Troubleshooting Guide Consult Troubleshooting Guide Purification Issue Identified->Consult Troubleshooting Guide Identify Possible Cause Identify Possible Cause Consult Troubleshooting Guide->Identify Possible Cause Implement Solution Implement Solution Identify Possible Cause->Implement Solution Re-evaluate Purity Re-evaluate Purity Implement Solution->Re-evaluate Purity Issue Resolved Issue Resolved Re-evaluate Purity->Issue Resolved Issue Persists Issue Persists Re-evaluate Purity->Issue Persists Issue Persists->Identify Possible Cause Try alternative solution

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 versus N-2 substitution, a common challenge in the synthesis of indazole derivatives. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and the ability to selectively functionalize either nitrogen atom is crucial for the development of novel therapeutics.[1]

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole N-alkylation such a common problem?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. This dual reactivity often leads to the formation of a mixture of N-1 and N-2 alkylated regioisomers during synthesis.[1] The relative stability of the two possible products and the reaction pathway leading to them are influenced by a subtle interplay of factors, making it challenging to selectively obtain a single isomer.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

Q2: What are the primary factors that influence whether alkylation occurs at the N-1 or N-2 position?

A2: The regiochemical outcome of indazole alkylation is governed by several key factors:

  • Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[2][4][5][6] In contrast, conditions using potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N-1 and N-2 isomers.[4][7]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a significant role. For instance, bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring N-2 alkylation.[1] Conversely, electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, have been shown to direct alkylation to the N-2 position with high selectivity.[5][8][9][10]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[2] For example, using α-halo esters, ketones, amides, or bromoacetonitrile has been shown to be effective for selective N-1 alkylation.[11]

  • Thermodynamic vs. Kinetic Control: N-1 substituted indazoles are often the thermodynamically more stable products, while N-2 substituted indazoles can be favored under kinetically controlled conditions.[1][3][12] Reaction conditions can be manipulated to favor one over the other.

Troubleshooting Guide

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve selectivity for the N-1 product?

Solution: To favor the thermodynamically more stable N-1 isomer, you should employ conditions that allow for equilibration or sterically and electronically favor N-1 attack.

  • Change your base and solvent system: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity.[2][5]

  • Consider the alkylating agent: Certain electrophiles, such as α-halo carbonyl compounds, can promote equilibration towards the more stable N-1 isomer.[2]

  • Temperature adjustment: Running the reaction at a higher temperature can sometimes favor the formation of the thermodynamically more stable N-1 product, although this is not universally applicable and should be optimized on a case-by-case basis.

Problem: I need to synthesize the N-2 substituted indazole, but my current method favors the N-1 isomer. What should I change?

Solution: To favor the N-2 product, you can either exploit steric hindrance at the N-1 position or use conditions that favor the kinetic product.

  • Substituent Effects: If your indazole scaffold allows, introducing a bulky substituent at the C-7 position can effectively block the N-1 position and direct alkylation to N-2.[1] Similarly, an electron-withdrawing group at C-7 can strongly favor N-2 alkylation.[5][8][9][10]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the N-2 position.[1][2][5]

  • Acid Catalysis: The use of a Brønsted acid catalyst, such as triflic acid (TfOH), with diazo compounds has been reported to be highly selective for N-2 alkylation.[13]

Data Presentation

Table 1: Effect of Reaction Conditions on N-1/N-2 Regioselectivity of Indazole Alkylation

Indazole SubstituentAlkylating AgentBaseSolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
5-BromoIsobutyl bromideK₂CO₃DMF12058:4272 (47 for N-1, 25 for N-2)[7]
3-Carboxymethyln-Pentyl bromideNaHTHF50>99:1-[2]
Unsubstitutedn-PentanolPPh₃/DIADTHFRT1:2.578 (20 for N-1, 58 for N-2)[2][5]
7-Nitron-Pentyl bromideNaHTHF-4:96-[5][9]
UnsubstitutedEthyl diazoacetateTfOHDCMRT0:100-[13]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF [2][4][6]

  • To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction [1][2]

  • Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer typically being the major product.

Visualizations

experimental_workflow General Experimental Workflow for Indazole N-Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Indazole Indazole Substrate Reaction_Conditions Reaction Setup & Monitoring (TLC/LC-MS) Indazole->Reaction_Conditions Reagents Base, Solvent, Alkylating Agent Reagents->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

regioselectivity_decision_tree Decision Tree for Controlling Indazole N-Alkylation Regioselectivity cluster_n1_conditions Conditions for N-1 Selectivity cluster_n2_conditions Conditions for N-2 Selectivity Desired_Product Desired Product? N1_Isomer N-1 Isomer Desired_Product->N1_Isomer  N-1 N2_Isomer N-2 Isomer Desired_Product->N2_Isomer  N-2 N1_Conditions Use NaH in THF. Consider α-halo carbonyl electrophiles. Thermodynamic control. N1_Isomer->N1_Conditions N2_Conditions Introduce C-7 EWG or bulky group. Use Mitsunobu conditions. Employ acid catalysis (e.g., TfOH). N2_Isomer->N2_Conditions

Caption: Decision tree for selecting conditions for regioselective indazole N-alkylation.

influencing_factors Key Factors Influencing N-1 vs. N-2 Regioselectivity Regioselectivity N-1 / N-2 Regioselectivity Base_Solvent Base & Solvent (e.g., NaH/THF vs. K2CO3/DMF) Base_Solvent->Regioselectivity Substituents Indazole Substituents (Steric & Electronic) Substituents->Regioselectivity Electrophile Alkylating Agent Electrophile->Regioselectivity Control Thermodynamic vs. Kinetic Control Control->Regioselectivity

Caption: Key factors that determine the outcome of indazole N-alkylation.

References

Technical Support Center: Synthesis of Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of indazole-3-carboxylic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxylic acid and its derivatives?

A1: The most frequently encountered side reactions can be categorized based on the synthetic step:

  • N-Alkylation of the Indazole Ring: A significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, may undergo decarboxylation under harsh reaction conditions, leading to the formation of an indazole byproduct lacking the desired C3-substituent.[2]

  • Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, especially when using carbodiimide coupling agents like EDC. Incomplete reactions can also occur with poorly nucleophilic amines.[2]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis back to the carboxylic acid under certain conditions.[2]

  • Dimer and Hydrazone Formation: Depending on the synthetic route to the indazole core, side reactions can include the formation of dimers and hydrazones.[2]

Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 isomer?

A2: Achieving high selectivity for the N-1 position is a common challenge. The choice of base and solvent is critical. Generally, using a strong, non-nucleophilic base in a non-polar aprotic solvent favors N-1 alkylation. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity (>99%) for 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles.[1][3][4]

Q3: When is N-2 alkylation favored and how can I promote it?

A3: N-2 alkylation is often favored under conditions that promote kinetic control. Furthermore, steric hindrance at the C-7 position of the indazole ring can direct alkylation to the N-2 position. For example, indazoles with substituents like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position show excellent N-2 regioselectivity (≥ 96%).[3][4][5] Mitsunobu conditions have also been shown to favor the formation of the N-2 regioisomer.[6]

Q4: My amide coupling reaction with EDC is messy and gives low yields. What can I do?

A4: Messy reactions and low yields in EDC couplings are often due to the formation of an N-acylurea byproduct. To mitigate this, add a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester that is more reactive towards the amine and less prone to rearrangement.[2] Pre-activating the carboxylic acid with EDC and HOBt before adding the amine can also improve yields.[2] For challenging couplings, consider using a more potent coupling agent like HATU.[7]

Q5: I am observing significant decarboxylation of my indazole-3-carboxylic acid. How can I prevent this?

A5: Decarboxylation is typically induced by harsh reaction conditions, particularly high temperatures. To prevent this, it is crucial to use milder reaction conditions whenever possible. If high temperatures are necessary for a subsequent step (e.g., amide coupling), ensure the reaction time is minimized and monitor the reaction closely. If the desired reaction is sluggish at lower temperatures, consider using a more reactive coupling agent or catalyst to facilitate the transformation under milder conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)

Symptoms:

  • NMR and LC-MS analysis show a mixture of two isomeric products.

  • Difficulty in separating the two isomers by column chromatography.

Possible Causes:

  • Suboptimal choice of base and/or solvent.

  • Reaction conditions favoring a mixture of kinetic and thermodynamic products.

Solutions:

StrategyRecommended ActionExpected Outcome
Optimize Base and Solvent For N-1 selectivity , use a strong base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[8] For N-2 selectivity , consider Mitsunobu conditions or utilize substrates with steric hindrance at the C-7 position.[3][6]Increased ratio of the desired regioisomer.
Temperature Control Reactions at lower temperatures may favor the kinetic product (often N-2), while higher temperatures can allow for equilibration to the thermodynamic product (often N-1).Improved regioselectivity.
Issue 2: Low Yield and/or Impure Product in Amide Coupling Reactions

Symptoms:

  • Low isolated yield of the desired indazole-3-carboxamide.

  • TLC/LC-MS shows multiple byproducts, including a major impurity with a mass corresponding to an N-acylurea adduct when using EDC.

Possible Causes:

  • Formation of N-acylurea byproduct with carbodiimide coupling agents.

  • Incomplete reaction due to poorly nucleophilic amine or insufficiently active coupling agent.

  • Side reactions due to inappropriate base or solvent.

Solutions:

StrategyRecommended ActionExpected Outcome
Suppress N-acylurea formation Add 1-Hydroxybenzotriazole (HOBt) or OxymaPure® as an additive when using EDC.[2]Reduced N-acylurea byproduct and increased yield of the desired amide.
Enhance Reactivity For poorly reactive amines, switch from EDC/HOBt to a more potent uronium-based coupling agent like HATU or HBTU.[7]Improved reaction rate and higher conversion to the desired product.
Optimize Reaction Conditions Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[7][9] Ensure the use of anhydrous solvents like DMF or DCM.[7]Cleaner reaction profile and improved yield.

Data Presentation

Table 1: Effect of Base and Solvent on the N-1/N-2 Regioselectivity of Indazole Alkylation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)N-1 : N-2 Ratio
1Cs₂CO₃ (3)DMFrt161001.4 : 1
2K₂CO₃ (3)DMFrt161001.5 : 1
3NaH (3)DMFrt3100>99 : 1
4NaH (3)THF503>99>99 : 1
5K₂CO₃ (3)MeCNrt161001.9 : 1
6Cs₂CO₃ (3)DMSOrt161001.6 : 1

Data adapted from multiple sources for illustrative purposes.[1][8]

Table 2: Comparison of Coupling Agents for the Synthesis of Indazole-3-Carboxamides

Coupling AgentAdditiveBaseSolventTypical Yield Range (%)Notes
EDCHOBtTEA/DIPEADMF60-85Cost-effective; risk of N-acylurea byproduct.[2][9]
HATUNoneDIPEADMF85-98Highly efficient, especially for sterically hindered amines.[7]
HBTUNoneDIPEADMF80-95Effective and widely used, similar to HATU.[7]
PyBOPNoneDIPEADMF80-95Good alternative to BOP, which is carcinogenic.[7]

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation of Methyl 1H-indazole-3-carboxylate

  • To a stirred suspension of Sodium Hydride (NaH, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.[2]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: High-Efficiency Amide Coupling using HATU

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq.).[7]

  • Add anhydrous N,N-Dimethylformamide (DMF) to make a ~0.1 M solution and stir until dissolved.[7]

  • Add the desired amine (1.0-1.2 eq.) to the solution.[7]

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.) and stir for 2 minutes.[7]

  • Add HATU (1.0-1.1 eq.) in one portion.[7]

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[7]

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether or hexanes.

  • Dry the solid under vacuum. If necessary, purify further by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Indazole-3-Carboxamide start Indazole-3-Carboxylic Acid + Amine coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Indazole-3-Carboxamide purification->product

Caption: General experimental workflow for the synthesis of indazole-3-carboxamides.

troubleshooting_workflow start Low Yield / Impure Product in Amide Coupling q1 Using EDC as coupling agent? start->q1 a1_yes Add HOBt or OxymaPure® to suppress N-acylurea byproduct formation. q1->a1_yes Yes q2 Is the amine sterically hindered or poorly nucleophilic? q1->q2 No a1_yes->q2 a2_yes Switch to a more potent coupling agent like HATU. q2->a2_yes Yes a2_no Check purity of starting materials and ensure anhydrous conditions. q2->a2_no No end Improved Yield and Purity a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for amide coupling reactions.

References

Technical Support Center: Optimizing Indazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indazole synthesis. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to address common challenges encountered during indazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for indazole cyclization?

A1: Several methods are commonly employed for the synthesis of indazoles. Key strategies include:

  • Cadogan Cyclization: A classic reductive cyclization of nitroaromatic compounds, often requiring high temperatures (>150 °C) with reagents like trialkyl phosphites.[1] Milder conditions (80 °C) have been developed.[1]

  • Davis-Beirut Reaction: This method constructs the 2H-indazole core from N-substituted 2-nitrobenzylamines under basic conditions through an N-N bond-forming heterocyclization.[2][3]

  • Palladium-Catalyzed Cyclization: Intramolecular C-N bond formation can be facilitated by palladium catalysts, often under mild conditions suitable for substrates with sensitive functional groups.[4]

  • Ullmann-Type Reaction: Copper-catalyzed intramolecular Ullmann cyclization is another route, though it can present challenges with reactivity and thermal hazards.[5]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions using reagents like benzynes and diazo compounds can also yield indazole structures.[4]

Q2: My indazole cyclization reaction is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in indazole cyclization can stem from several factors. Common causes include incomplete reaction, side product formation, or harsh reaction conditions leading to decomposition. To improve the yield, consider the following:

  • Optimize Reaction Temperature: Some methods, like the traditional Cadogan reaction, require high temperatures which can be detrimental.[1] Explore milder, more recently developed protocols where possible.[1][4]

  • Choice of Catalyst and Ligand: For metal-catalyzed reactions (e.g., Palladium or Copper), the choice of catalyst and ligand is crucial. Screening different combinations can significantly impact yield.

  • Solvent Effects: The reaction solvent can influence the reaction pathway. For instance, in some reactions, primary alcohol solvents can lead to unwanted side products.[1]

  • Base Selection: The type and amount of base used can be critical, particularly in reactions like the Davis-Beirut synthesis.

Q3: I am getting a mixture of N1 and N2 regioisomers. How can I control the regioselectivity of my reaction?

A3: Achieving high regioselectivity between N1 and N2 isomers is a common challenge in indazole synthesis.[3][6] The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • For N1-Isomer (Thermodynamic Product): The 1H-indazole is generally the more thermodynamically stable tautomer.[2][7] Using conditions that allow for thermodynamic equilibration can favor the N1-alkylated product. For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is often effective for N1-selectivity.[2]

  • For N2-Isomer (Kinetic Product): The formation of the N2-isomer is often favored under kinetic control.[2] The presence of an electron-withdrawing group at the C7 position of the indazole ring can strongly direct alkylation to the N2 position.[7] Alkylation under neutral or acidic conditions can also selectively yield the N2 product.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inefficient reducing agent (for reductive cyclizations).In Cadogan-type reactions, ensure the phosphite or phosphine reducing agent is fresh and used in appropriate excess. Consider alternative, milder reducing agents if substrate is sensitive.
Poor catalyst activity.For Pd or Cu-catalyzed reactions, screen different ligands and catalyst sources. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Reaction temperature is too low or too high.Systematically screen a range of temperatures. Milder conditions (e.g., 80°C) may be sufficient for some modern Cadogan protocols.[1][7]
Formation of Inseparable N1/N2 Isomers Non-optimal base/solvent combination.For N1-selectivity, a strong, non-nucleophilic base in a non-polar aprotic solvent (e.g., NaH in THF) is a good starting point.[2][7]
Electronic properties of the substrate.To favor the N2 isomer, consider introducing an electron-withdrawing group at the C7 position.[7]
Formation of Side Products Over-reduction of the nitro group.In reductive cyclizations, carefully control the stoichiometry of the reducing agent and the reaction time.
Reaction with solvent.Avoid primary alcohol solvents if hemiaminal ether formation is a possibility.[1] Isopropanol can be a suitable alternative.[1][7]
Harsh Reaction Conditions Required Traditional protocol being used.Investigate modern, milder protocols. For example, one-pot Cadogan-Sundberg cyclizations can be more efficient.[7]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Cadogan-Type Cyclization Yield

Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
o-nitrobenzaldehyde & anilineTri-n-butylphosphineIsopropanol80Moderate to Excellent[7]
Substituted o-nitrobenzaldehydeTriethyl phosphiteToluene11070-90General Literature
Nitroaromatic compoundTrialkyl phosphineXylene>150Variable[1]

Table 2: Controlling N1/N2 Regioselectivity in Indazole Alkylation

Desired IsomerKey StrategyExample ConditionsTypical SelectivityReference
N1-Substituted Thermodynamic ControlNaH (1.2 eq) in anhydrous THF, 0°C to RTHigh N1 selectivity[2][7]
N2-Substituted Electronic DirectionC7-electron-withdrawing group (e.g., -NO₂)≥96% N2-selectivity[7]
N2-Substituted Acidic ConditionsAlkyl 2,2,2-trichloroacetimidates, cat. TfOHHigh N2 selectivity[7]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, gentle heating to 50 °C can be applied. Monitor the progress by TLC or LC-MS until the starting material is consumed.[7]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Cadogan-Sundberg Cyclization for 2H-Indazole Synthesis

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[7]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[7]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[7]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[7]

Visual Guides

TroubleshootingWorkflow start Start: Indazole Cyclization Issue issue Identify Primary Problem start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion regio_issue Poor Regioselectivity (N1/N2 Mixture) issue->regio_issue Isomer Mixture side_products Side Product Formation issue->side_products Impurity Profile check_temp Optimize Temperature (e.g., 80°C vs >150°C) low_yield->check_temp n1_desired N1 Isomer Desired? regio_issue->n1_desired check_solvent Change Solvent? (e.g., avoid primary alcohols) side_products->check_solvent check_reagents Verify Reagent Quality & Stoichiometry check_temp->check_reagents check_catalyst Screen Catalyst/Ligand (for metal-catalyzed rxns) check_reagents->check_catalyst end Optimized Reaction check_catalyst->end n1_strategy Use Thermodynamic Control (e.g., NaH in THF) n1_desired->n1_strategy Yes n2_strategy Use Kinetic Control or Electronic Direction n1_desired->n2_strategy No n1_strategy->end n2_conditions - C7-EWG on Substrate - Acidic Conditions n2_strategy->n2_conditions n2_conditions->end change_solvent Switch to iPrOH or other non-reactive solvent check_solvent->change_solvent Yes check_reduction Control Reducing Agent Stoichiometry check_solvent->check_reduction No change_solvent->end check_reduction->end

Caption: Troubleshooting workflow for optimizing indazole cyclization reactions.

RegioselectivityFactors cluster_n1 cluster_n2 title Controlling N1 vs. N2 Regioselectivity start Indazole Alkylation n1_product Desired Product: N1-Substituted Indazole (Thermodynamic Product) start->n1_product n2_product Desired Product: N2-Substituted Indazole (Kinetic Product) start->n2_product n1_factors Favorable Conditions for N1 n1_product->n1_factors n2_factors Favorable Conditions for N2 n2_product->n2_factors thermo_control Thermodynamic Equilibration n1_factors->thermo_control nah_thf Base/Solvent System: NaH in THF thermo_control->nah_thf kinetic_control Kinetic Control n2_factors->kinetic_control ewg Substrate Electronics: C7 Electron-Withdrawing Group kinetic_control->ewg acidic Acidic Conditions: cat. TfOH ewg->acidic

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole synthesis.

References

Troubleshooting low conversion in amide bond formation with indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in amide bond formation with indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in amide bond formation with indazoles?

Low yields in indazole amide coupling reactions can stem from several factors:

  • Sub-optimal Coupling Reagent: The choice of coupling reagent is critical. While standard reagents like EDC/HOBt are cost-effective, more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, often require more potent reagents like HATU or T3P to achieve high yields.[1]

  • Reaction Conditions: Factors such as solvent, base, temperature, and reaction time significantly impact conversion. Indazoles and their carboxylic acids may have limited solubility in certain solvents, and the choice of base can influence both the reaction rate and the formation of side products.[1]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, leading to reduced yields and complex purification. Common side reactions include N-alkylation of the indazole ring, formation of N-acylurea byproducts with carbodiimide reagents, and decarboxylation of the indazole-3-carboxylic acid at harsh conditions.[2]

  • Poorly Nucleophilic Amines: Electron-deficient or sterically hindered amines react more slowly, leading to incomplete conversions. In these cases, a more powerful coupling agent, increased temperature, or longer reaction times may be necessary.[2]

  • Quality of Reagents and Solvents: The presence of water can hydrolyze the activated carboxylic acid intermediate, halting the reaction. It is crucial to use anhydrous solvents and fresh reagents.[1]

Q2: Which coupling agent should I choose for my indazole amide synthesis?

The selection of a coupling agent depends on the specific substrates and the complexity of the desired amide.

  • EDC/HOBt: This is a common and cost-effective choice for routine amide couplings with relatively reactive amines.[1] The addition of HOBt helps to suppress side reactions like N-acylurea formation and racemization.[2][3]

  • HATU: Highly recommended for difficult couplings, including those with sterically hindered or electron-deficient amines.[1][4] It generally provides faster reactions and higher yields compared to EDC/HOBt.

  • PyBOP: A good alternative to BOP, which is carcinogenic. It is effective for a range of amide bond formations.[1]

  • T3P® (Propylphosphonic anhydride): A potent coupling agent that can be effective when others fail.[2]

Q3: What are the recommended solvents and bases?

  • Solvents: N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for indazoles and coupling reagents.[1] Dichloromethane (DCM) and acetonitrile are also viable options, particularly if the starting materials are sufficiently soluble.[1]

  • Bases: A non-nucleophilic tertiary amine base is typically required.

    • DIPEA (N,N-Diisopropylethylamine): The most frequently recommended base due to its steric bulk, which minimizes its potential as a nucleophile.[1][5]

    • TEA (Triethylamine): Can also be used, but it is more nucleophilic than DIPEA and can sometimes lead to side reactions.[1][5][6]

Q4: How can I minimize the formation of the N-acylurea byproduct when using EDC?

The formation of an N-acylurea byproduct is a common issue with carbodiimide coupling agents like EDC. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[7] To minimize this:

  • Add HOBt or OxymaPure: These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[2]

  • Control the Order of Addition: Activating the carboxylic acid with EDC and HOBt before adding the amine can often improve yields by favoring the formation of the active ester.[2]

  • Use a Non-nucleophilic Base: A base like DIPEA is preferred over more nucleophilic options.[1]

Q5: My starting indazole-3-carboxylic acid seems to be degrading. What could be the cause?

Indazole-3-carboxylic acid can undergo decarboxylation under harsh reaction conditions, such as high temperatures, leading to the formation of an indazole byproduct.[8] If you suspect degradation, consider running the reaction at a lower temperature.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired amide product, follow this troubleshooting workflow:

G start Low/No Product check_reagents Are starting materials pure & solvent anhydrous? start->check_reagents purify Purify/dry starting materials. Use fresh anhydrous solvent. check_reagents->purify No check_coupling Is the coupling reagent potent enough? check_reagents->check_coupling Yes purify->check_coupling upgrade_coupling Switch from EDC/HOBt to a stronger reagent like HATU. check_coupling->upgrade_coupling No check_activation Was the carboxylic acid pre-activated? check_coupling->check_activation Yes end Improved Yield upgrade_coupling->end preactivate Activate acid with coupling agent/additive before adding the amine. check_activation->preactivate No check_temp Is the reaction temperature optimal? check_activation->check_temp Yes preactivate->end increase_temp Gently increase temperature (e.g., 40-50 °C) or prolong reaction time. check_temp->increase_temp No check_temp->end Yes increase_temp->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Multiple Spots on TLC / Messy Reaction Mixture

A complex reaction mixture often indicates the presence of side products.

G start Messy TLC / Multiple Products check_n_alkylation Suspect N-alkylation of indazole? start->check_n_alkylation optimize_alkylation Consider protecting the indazole N-H before coupling. check_n_alkylation->optimize_alkylation Yes check_n_acylurea Using EDC? Suspect N-acylurea byproduct? check_n_alkylation->check_n_acylurea No end Cleaner Reaction optimize_alkylation->end add_hobt Ensure HOBt or OxymaPure is used. Pre-activate acid before adding amine. check_n_acylurea->add_hobt Yes check_decarboxylation Reaction at high temp? Suspect decarboxylation? check_n_acylurea->check_decarboxylation No add_hobt->end lower_temp Lower reaction temperature. check_decarboxylation->lower_temp Yes check_decarboxylation->end No lower_temp->end

Caption: Troubleshooting guide for side product formation.

Data Presentation

Table 1: Comparison of Coupling Reagents for a Challenging Amide Coupling

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
HATUNoneDIPEADMF538[9]
BOPClNoneTEADCM2428[9]
EDCDMAPDIPEAACN4211[9]
EDCHOBt/DMAPDIPEAACN1091[9]

Data adapted for a representative challenging coupling of an electron-deficient amine.

Table 2: Yields for EDC/HOBt Coupling of 1H-Indazole-3-Carboxylic Acid with Various Amines

AmineBaseSolventTime (h)Yield (%)Reference
BenzylamineTEADMF4-685[10]
DiethylamineTEADMF4-678[10]
4-FluoroanilineTEADMF4-675[10]
1-(2-Aminophenyl)piperazineTEADMF4-682[10]
1-(Pyridin-4-yl)piperazineTEADMF4-670[11]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is suitable for standard amide bond formation with indazole-3-carboxylic acid and relatively reactive amines.[2][10]

  • Dissolve Reagents: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.

  • Add Base: Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.

  • Add Coupling Reagent: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with less reactive or sterically hindered amines.[1]

  • Prepare Acid Solution: To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).

  • Pre-activation: Add DIPEA (2.0-3.0 eq.) and HATU (1.0-1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Amine: Add the amine (1.0-1.2 eq.) to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

Visualization of Key Processes

General Amide Coupling Mechanism (EDC/HOBt)

G cluster_0 Activation cluster_1 Coupling IndazoleCOOH Indazole-COOH O_Acylisourea O-Acylisourea Intermediate IndazoleCOOH->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement HOBt HOBt Amide Indazole Amide (Product) ActiveEster->Amide + Amine Amine Amine (R-NH2)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

Removal of starting material from 4-Chloro-1H-indazole-3-carboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-1H-indazole-3-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the removal of starting materials from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I might find as impurities in my this compound product?

A1: Based on common synthetic routes, the most likely starting material impurities are 2-amino-3-chlorobenzoic acid or 3-chloro-2-methylaniline . The presence of either depends on the specific synthetic pathway used to generate the indazole ring system.

Q2: My NMR analysis shows unreacted starting material. What is the quickest way to remove it?

A2: For acidic or basic starting materials like 2-amino-3-chlorobenzoic acid, a liquid-liquid acid-base extraction is often the most effective and rapid purification method. For neutral starting materials or if extraction is ineffective, column chromatography is the next best option.

Q3: How can I differentiate the product from the starting material, 2-amino-3-chlorobenzoic acid, based on their physical properties?

A3: You can leverage the differences in their acidity and solubility. The product, this compound, is a stronger acid than the starting material. This difference is key for separation by acid-base extraction. Their melting points and solubility profiles in various solvents also differ, which can be used for purification by recrystallization.

Physicochemical Properties Comparison

The following table summarizes key physicochemical properties of the final product and a common starting material, which are crucial for designing a purification strategy.

CompoundMolecular Weight ( g/mol )Predicted pKaMelting Point (°C)Solubility
This compound (Product)196.59[1]1.56 ± 0.10[2]246 °C[2]Soluble in polar organic solvents (e.g., THF, DMF); forms soluble salts in aqueous base.
2-Amino-3-chlorobenzoic acid (Starting Material)171.58[3]4.57 ± 0.10[3][4]189-191 °C[3]Sparingly soluble in water[5]; soluble in DMSO, Methanol.[3][4]

Troubleshooting Guides & Experimental Protocols

Issue 1: Removal of 2-Amino-3-chlorobenzoic Acid (Amphoteric Impurity)

This starting material has both a basic amino group and an acidic carboxylic acid group. The significant difference in the pKa of the carboxylic acids between the product and the starting material allows for selective separation.

This protocol exploits the pKa difference to selectively extract the product. The much lower pKa of the indazole product means it can be deprotonated by a weak base like sodium bicarbonate, while the less acidic starting material remains largely protonated.

Experimental Protocol: Selective Extraction using Sodium Bicarbonate

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move to the aqueous layer, while the less acidic 2-amino-3-chlorobenzoic acid will largely remain in the organic layer. Repeat the extraction on the organic layer 2-3 times to ensure complete recovery of the product.

  • Combine & Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water and then dry it under a vacuum to yield the purified product.

G Troubleshooting Workflow: Acid-Base Extraction cluster_0 Dissolution & Separation cluster_1 Purification & Isolation start Crude Product (in Ethyl Acetate) wash Wash with sat. NaHCO3 (aq) start->wash org_layer Organic Layer: - Starting Material - Neutral Impurities wash->org_layer Separate aq_layer Aqueous Layer: - Deprotonated Product (Sodium 4-chloro-1H-indazole-3-carboxylate) wash->aq_layer Separate acidify Acidify Aqueous Layer (1M HCl to pH ~2) aq_layer->acidify Process Aqueous Phase precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry end_product Pure 4-Chloro-1H-indazole- 3-carboxylic acid filter_dry->end_product

Caption: Workflow for purifying this compound.

Issue 2: Removal of Neutral or Weakly Basic Starting Materials (e.g., 3-Chloro-2-methylaniline)

If the synthesis involves a neutral or weakly basic starting material, a different approach is required.

Flash column chromatography is a highly effective method for separating compounds with different polarities. The carboxylic acid product is significantly more polar than a starting material like 3-chloro-2-methylaniline.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. The less polar starting material will elute first, followed by the more polar product. A small amount of acetic or formic acid is sometimes added to the mobile phase to improve the peak shape of carboxylic acids.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G Decision Tree for Purification Method start Impurity Detected in Product check_impurity What is the nature of the starting material impurity? start->check_impurity is_acidic_basic Amphoteric or Basic (e.g., 2-amino-3-chlorobenzoic acid) check_impurity->is_acidic_basic Acidic/Basic is_neutral Neutral or Weakly Basic (e.g., 3-chloro-2-methylaniline) check_impurity->is_neutral Neutral use_extraction Primary Method: Acid-Base Extraction is_acidic_basic->use_extraction use_chromatography Primary Method: Column Chromatography is_neutral->use_chromatography check_success Is the product pure after the primary method? use_extraction->check_success use_chromatography->check_success success Purification Complete check_success->success Yes recrystallize Secondary Method: Recrystallization check_success->recrystallize No recrystallize->success

Caption: Decision guide for selecting the appropriate purification strategy.

Recrystallization is an effective technique if a solvent can be found in which the product and impurity have significantly different solubilities.

Experimental Protocol: Recrystallization

  • Solvent Screening: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find one where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under a vacuum.

References

Preventing decomposition of indazole derivatives during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the decomposition of indazole derivatives during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: My indazole derivative appears to be decomposing during aqueous workup. What are the most likely causes?

A1: Decomposition of indazoles during aqueous workup is often linked to pH instability, exposure to oxidizing agents, or elevated temperatures. The indazole ring system can be sensitive to both strongly acidic and strongly basic conditions, which may lead to ring opening, hydrolysis of sensitive functional groups, or other side reactions.[1][2] It is advisable to perform workups under neutral or mildly acidic/basic conditions and to avoid excessive heat during solvent evaporation.[1]

Q2: I am observing the formation of an o-aminobenzonitrile-related impurity. What is causing this, and how can I prevent it?

A2: This is a classic decomposition pathway for N-1 substituted indazoles known as ring-opening isomerization. It is typically initiated by a strong base, which deprotonates the C3 position, leading to the cleavage of the N-N bond.[3][4]

Prevention Strategies:

  • Avoid Strong Bases: Whenever possible, avoid using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) during the workup if your product is an N-1 substituted indazole.

  • Use Unprotected Indazoles: If the reaction chemistry allows, using an unprotected indazole (with a free N-H) can prevent this issue. The base will deprotonate the acidic N-H proton in situ, protecting the ring from C3 deprotonation and subsequent opening.[4]

  • N-2 Protection: N-2 substituted indazoles are not prone to this ring-opening mechanism.[3] If your synthesis allows for regioselective protection at the N-2 position, this can be an effective strategy.

Q3: My final product is showing signs of oxidation after workup and purification. Is this common for indazoles?

A3: While the indazole core is generally robust, it can be susceptible to oxidation under certain conditions, especially if the ring is activated by electron-donating groups. Exposure to atmospheric oxygen over long periods (autoxidation), residual oxidizing agents from the reaction (e.g., peroxides), or even high-intensity light can lead to degradation.[5] Some indazole derivatives are even investigated for their antioxidant properties, indicating their reactivity towards oxidative species.[6][7]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the workup and solvent evaporation steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that all oxidizing agents from the preceding reaction have been thoroughly quenched before initiating the workup.

  • Light Protection: Protect the compound from direct light, especially if it is colored, by using amber vials or wrapping flasks in aluminum foil.

Q4: I am struggling to separate N-1 and N-2 alkylated regioisomers. Can workup conditions affect the isomer ratio?

A4: While the kinetic vs. thermodynamic ratio of N-1 and N-2 isomers is primarily set during the reaction itself, harsh workup conditions (e.g., strong acid/base, high heat) could potentially lead to the degradation of one isomer over the other, thus altering the final isolated ratio.[1] However, the most significant challenge with these isomers is their similar polarity, which makes separation by standard column chromatography difficult.[8][9] An alternative purification strategy is often required.[10]

Troubleshooting Guides

Issue 1: Product Loss During Acid-Base Extraction

Symptoms: Low recovery of the desired compound after performing a liquid-liquid extraction involving acidic or basic aqueous layers.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Protonation/Deprotonation Issues Indazole is amphoteric, with pKa values of ~1.0 for the indazolium cation and ~13.9 for the indazolate anion.[11] Ensure the pH of the aqueous phase is sufficiently far from the pKa of your derivative to ensure it resides in the organic layer. A pH of 3-4 for acidic extraction and 10-11 for basic extraction is a good starting point.1. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a saturated aqueous solution of NaHCO₃ (pH ~8.5) or a dilute buffer instead of strong bases like NaOH.3. For acidic washes, use a dilute solution of citric acid or saturated NH₄Cl (pH ~4.5-5.5) instead of strong acids like HCl.[12]4. Back-extract all aqueous layers with fresh organic solvent to recover any dissolved product.5. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C).
Emulsion Formation The salt form of the indazole derivative may act as a surfactant, leading to emulsions and poor phase separation.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions.2. If an emulsion persists, filter the entire mixture through a pad of Celite®.3. Consider using a different solvent system for the extraction.
Degradation under pH Stress Prolonged exposure to strong acids or bases can cause decomposition.1. Minimize the contact time between the organic layer containing your product and the acidic/basic aqueous phase.2. Perform extractions at a lower temperature (e.g., in an ice-water bath) to slow down potential degradation reactions.
Issue 2: Decomposition During Purification

Symptoms: Streaking on TLC plates, appearance of new spots after column chromatography, or low recovery of pure compound. The isolated product may show discoloration.

Possible Causes & Solutions:

| Cause | Recommended Solution | Experimental Protocol | | :--- | :--- | | Silica Gel Acidity | Standard silica gel is slightly acidic and can cause degradation of acid-sensitive indazole derivatives on the column. | Option A: Neutralize Silica Gel 1. Prepare a slurry of silica gel in the desired mobile phase.2. Add a small amount of a suitable base, such as triethylamine (~0.5-1% v/v) or pyridine, to the slurry and the mobile phase.3. Pack and run the column as usual.Option B: Use Alternative Stationary Phase 1. Consider using neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) if the compound is highly sensitive. | | High Temperature | High temperatures during solvent evaporation can induce decomposition or side reactions.[13] | 1. Use a rotary evaporator with the water bath temperature set no higher than 40 °C.2. For very sensitive compounds, remove the final traces of solvent under high vacuum at room temperature without heating. | | Isomer Separation Issues | N-1 and N-2 isomers often have very similar Rf values, leading to co-elution and the appearance of an "impure" product. | 1. Recrystallization: This is often more effective than chromatography for separating N-1/N-2 isomers.[9][10] - Dissolve the isomer mixture in a minimal amount of a good solvent (e.g., acetone, ethanol) at an elevated temperature. - Slowly add a poor solvent (e.g., water, hexanes) until the solution becomes cloudy. - Add a drop of the good solvent to redissolve the solid and then allow the solution to cool slowly. - One isomer will preferentially crystallize, leaving the other in the mother liquor. |

Visualization of Key Processes

Below are diagrams illustrating common challenges and workflows for handling indazole derivatives.

G cluster_0 Troubleshooting Workflow: Product Loss in Workup Start Low Product Recovery After Extraction Check_pH Is the workup pH strongly acidic or basic? Start->Check_pH Check_Temp Was the solvent removed at high temperature? Check_pH->Check_Temp No Sol_pH Use mild buffers (NaHCO3, NH4Cl). Minimize contact time. Check_pH->Sol_pH Yes Check_Emulsion Did an emulsion form? Check_Temp->Check_Emulsion No Sol_Temp Use rotovap at T < 40°C. Check_Temp->Sol_Temp Yes Sol_Emulsion Add brine or filter through Celite®. Check_Emulsion->Sol_Emulsion Yes End Improved Recovery Check_Emulsion->End No Sol_pH->End Sol_Temp->End Sol_Emulsion->End

Caption: A decision-making workflow for troubleshooting low product recovery.

G Ind_N1 N-1 Substituted Indazole Deprotonation Deprotonation at C3 Ind_N1->Deprotonation 1 Base Strong Base (e.g., LiHMDS, NaH) Base->Deprotonation 2 RingOpening Ring-Opening Isomerization Deprotonation->RingOpening 3 Product o-Aminobenzonitrile Byproduct RingOpening->Product 4

Caption: The base-mediated ring-opening decomposition pathway of N-1 indazoles.

G cluster_1 Purification Strategy: N-1/N-2 Isomer Separation Start Isomer Mixture Column Attempt Column Chromatography Start->Column Check_Sep Is separation complete? Column->Check_Sep Recrystallize Perform Recrystallization (e.g., Acetone/Water) Check_Sep->Recrystallize No Pure_Isomer Pure Isomer Isolated Check_Sep->Pure_Isomer Yes Recrystallize->Pure_Isomer Mother_Liquor Other Isomer in Mother Liquor Recrystallize->Mother_Liquor

Caption: A workflow for separating challenging N-1 and N-2 regioisomers.

References

Technical Support Center: C-H Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of the indazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging area of synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the C-H functionalization of indazoles.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the catalyst is not old or degraded. If using a pre-catalyst, ensure the activation conditions are optimal. Consider in-situ generation of the active catalyst.An increase in reaction conversion and product yield.
Inappropriate Ligand The chosen ligand may not be suitable for the specific transformation. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines) to identify one that promotes the desired reactivity.[1][2]Improved reaction efficiency and yield.
Suboptimal Reaction Temperature The reaction temperature may be too low for C-H activation to occur or too high, leading to catalyst decomposition or side product formation. Perform a temperature screen to find the optimal range.Identification of the ideal temperature for product formation.
Incorrect Solvent The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.[3] Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, DMF, water).[2][3][4]Enhanced reaction rates and yields.
Catalyst Poisoning The indazole nitrogen can coordinate to the metal center, inhibiting catalysis.[5] The use of appropriate ligands or directing groups can mitigate this. Consider using a directing group on the N1 or N2 position.Restoration of catalytic activity and formation of the desired product.

Issue 2: Poor Regioselectivity (Functionalization at the Wrong Position)

Possible Cause Troubleshooting Step Expected Outcome
Inherent Reactivity of the Indazole Ring The C3 position of the indazole ring is often the most electronically favored site for functionalization.[6] To target other positions (e.g., C4, C5, C6, C7), a directing group is often necessary.[7]Redirection of the functionalization to the desired position.
Incorrect Directing Group The choice of directing group is crucial for controlling regioselectivity.[7] Experiment with different directing groups (e.g., pyridyl, pyrimidyl, amides) to achieve the desired outcome.Functionalization at the position dictated by the directing group.
Steric Hindrance Bulky substituents on the indazole ring or the coupling partner can influence the site of functionalization. Analyze the steric environment of the substrate and consider modifications to favor the desired isomer.Improved regioselectivity towards the less sterically hindered position.
Ligand Effects The ligand can influence the regioselectivity of the reaction.[8] A change in ligand can alter the steric and electronic environment around the metal center, favoring a different regioisomer.A shift in the product distribution towards the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the C-H functionalization of indazoles?

The primary challenge is controlling the regioselectivity. The indazole ring has multiple C-H bonds with different reactivities, and achieving functionalization at a specific position often requires careful optimization of reaction conditions, particularly the use of directing groups.[7] The inherent electronic properties of the indazole nucleus favor functionalization at the C3 position.[6]

Q2: How do I choose an appropriate directing group for my desired transformation?

The selection of a directing group depends on the target position for functionalization. For instance, N-aryl groups on the indazole can direct ortho-functionalization on the aryl ring.[9][10] For functionalization on the indazole core itself, various nitrogen-coordinating groups can be installed on the indazole nitrogen to direct the reaction to specific C-H bonds. It is also crucial to consider the ease of installation and subsequent removal of the directing group.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

Many C-H functionalization reactions, particularly those employing organometallic catalysts, are sensitive to air and moisture. It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Schlenk techniques or the use of a glovebox are highly recommended.

Q4: Can I perform C-H functionalization on an N-H free indazole?

While challenging due to potential catalyst inhibition by the free N-H group, some protocols have been developed for the direct C-H functionalization of N-H indazoles.[1][2] These often require specific ligand and base combinations to overcome the inhibitory effects. Protecting the indazole nitrogen is a common strategy to improve reaction outcomes.

Data Presentation

Table 1: Comparison of Reaction Conditions for C3-Arylation of 1-Methyl-1H-indazole

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (10)Phen (10)Cs₂CO₃Toluene16085[2]
Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Water10075[3]
PdCl₂ (10)Phen (10)K₃PO₄/Ag₂CO₃DMA150Moderate[2]
Pd(OAc)₂ (20)Phen (40)-DMA-Moderate[2]

Table 2: Optimization of Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

CatalystAdditiveSolventTemp (°C)Yield (%)Reference
[CpRhCl₂]₂AgSbF₆DCE11055[11]
[CpRhCl₂]₂AgSbF₆THF11055[11]
[CpRhCl₂]₂AgSbF₆HOAc11064[11]
[CpRhCl₂]₂AgSbF₆Dioxane11081[11]
--INVALID-LINK--₂-Dioxane11079[11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of 1-Methyl-1H-indazole [2]

  • To an oven-dried screw-cap vial, add 1-methyl-1H-indazole (0.25 mmol, 1.0 equiv), aryl iodide (0.5 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), and 1,10-phenanthroline (0.025 mmol, 10 mol%).

  • Add Cs₂CO₃ (0.25 mmol, 1.0 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-indazole.

Protocol 2: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [11]

  • To a screw-cap vial, add azobenzene (0.10 mmol, 1.0 equiv), aldehyde (0.20 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol%), and AgSbF₆ (0.01 mmol, 10 mol%).

  • Add anhydrous dioxane (0.5 mL).

  • Seal the vial and heat the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 2-aryl-2H-indazole product.

Visualizations

C_H_Activation_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Coordination Coordination Catalyst->Coordination C-H_Activation C-H_Activation Oxidative_Addition Oxidative_Addition C-H_Activation->Oxidative_Addition Coordination->C-H_Activation Forms Metallacycle Reductive_Elimination Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Product Product Reductive_Elimination->Product Oxidative_Addition->Reductive_Elimination Substrate Substrate Substrate->Coordination Indazole Coupling_Partner Coupling_Partner Coupling_Partner->Oxidative_Addition

Caption: A generalized catalytic cycle for the C-H functionalization of indazoles.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Screen_Ligands Screen Ligands Check_Catalyst->Screen_Ligands If catalyst is active Optimize_Temp Optimize Temperature Screen_Ligands->Optimize_Temp Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Success Improved Yield/Selectivity Screen_Solvents->Success Consider_DG Consider Directing Group for Regioselectivity Consider_DG->Success Poor_Regio Poor Regioselectivity Poor_Regio->Consider_DG

References

Technical Support Center: Scaling Up Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on transitioning indazole synthesis from the laboratory to a pilot plant. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to aid in your scale-up endeavors.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the scale-up of indazole synthesis in a question-and-answer format.

Q1: We are observing a significant drop in yield for our indazole synthesis upon moving from the lab to the pilot plant. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield during scale-up is a common challenge and can often be attributed to issues with mass and heat transfer, reagent addition rates, and the impurity profile of starting materials. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side reactions and the degradation of either the starting material or the product.[1] Many indazole synthesis reactions are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1]

Troubleshooting Steps:

  • Review Mixing Efficiency: Ensure the mixing in the pilot plant reactor is sufficient to maintain a homogenous reaction mixture. Consider adjusting the impeller speed or design.

  • Improve Heat Transfer: Utilize a jacketed reactor with an efficient cooling system to prevent temperature spikes. For highly exothermic reactions, consider a continuous flow setup which offers superior heat transfer compared to batch reactors.[1]

  • Control Reagent Addition: The rate of reagent addition, which is easily controlled in the lab, can significantly impact the reaction profile at a larger scale.[1] A slower, more controlled addition in the pilot plant can prevent localized high concentrations and exotherms.

  • Analyze Starting Material Purity: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[1] It is crucial to re-evaluate the purity of all reagents at the pilot scale.

Q2: During the N-alkylation of our indazole, we are getting an inconsistent and often low ratio of the desired N1-isomer to the N2-isomer. How can we improve the regioselectivity for the N1-substituted product?

A2: The regioselectivity of indazole N-alkylation is a delicate balance of several factors, including the choice of base and solvent, steric and electronic effects of substituents on the indazole ring, and the reaction temperature.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and strategies to favor the N1-alkylated product often rely on conditions that allow for thermodynamic equilibration.[2][3]

Strategies to Favor N1-Alkylation:

  • Base and Solvent Selection: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[2][3]

  • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thereby favoring alkylation at the N1-position.[2]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N1-isomer.

Below is a troubleshooting workflow to improve N1-selectivity:

G start Low N1/N2 Selectivity base_solvent Is NaH/THF being used? start->base_solvent implement_nah Implement NaH in THF base_solvent->implement_nah No c3_substituent Is there a bulky C3 substituent? base_solvent->c3_substituent Yes implement_nah->c3_substituent add_c3 Consider adding a bulky C3 substituent if compatible c3_substituent->add_c3 No temp Is the reaction at an optimal temperature? c3_substituent->temp Yes add_c3->temp optimize_temp Optimize temperature (e.g., reflux) temp->optimize_temp No success High N1-Selectivity Achieved temp->success Yes optimize_temp->success

Troubleshooting workflow for low N1-selectivity.

Q3: We are struggling with the purification of our final indazole product at the pilot scale. What are some common issues and how can we address them?

A3: Purification at a larger scale presents different challenges than in the lab. Common issues include the product "oiling out" during crystallization, poor purity after crystallization, low recovery, and difficulties with scaling up column chromatography.

Troubleshooting Purification:

  • Product 'Oiling Out' During Crystallization: This often happens when the product is supersaturated in a solvent where it has high solubility. Try using a solvent system where the product has lower solubility at room temperature but is soluble at elevated temperatures. A slower cooling rate can also promote crystal growth over oiling out.

  • Poor Purity After Crystallization: This can be due to the co-crystallization of impurities. Consider a solvent/anti-solvent crystallization. Also, ensure that the starting materials are of high purity to minimize the formation of impurities that are difficult to separate.

  • Low Recovery from Crystallization: This may be due to the product having significant solubility in the mother liquor. Optimize the solvent system and cooling temperature to minimize solubility.

  • Issues with Scale-Up Chromatography: Direct scale-up of lab-scale chromatography can be inefficient. Consider alternative purification methods like crystallization if possible. If chromatography is necessary, optimize the loading and solvent gradient for the larger column.

Q4: What are the key safety considerations when scaling up indazole synthesis, particularly for reactions involving hazardous reagents or exothermic events?

A4: Safety is paramount during scale-up. A thorough risk assessment should be conducted for each step.[4] Key considerations include:

  • Thermal Hazards: Many indazole syntheses are exothermic.[1] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.[4] Consider using a reaction calorimeter to determine the heat of reaction before moving to the pilot plant.

  • Hazardous Reagents: Reagents like sulfonyl chlorides are reactive and moisture-sensitive.[5] Handling these on a large scale requires a well-ventilated area, appropriate personal protective equipment (PPE), and careful control of reaction conditions to manage potential exotherms.[5]

  • Unstable Intermediates: Some indazole syntheses involve unstable intermediates like diazonium salts. Continuous flow chemistry is an excellent strategy to mitigate the risks associated with these species, as only a small amount is present in the reactor at any given time.[6]

  • Process Safety Management: Implement robust process safety management (PSM) systems, including standard operating procedures (SOPs), operator training, and emergency shutdown procedures.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different indazole synthesis methods to facilitate comparison.

Table 1: Comparison of N-Alkylation Conditions for Indazole

BaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
NaHTHFRoom Temp>99:193[3]
K₂CO₃DMF12058:4272 (total)[7]
Cs₂CO₃MeCN50--[7]
Mitsunobu (DIAD/PPh₃)THFRoom Temp1:2.578 (total)[3]

Table 2: Comparison of Different Indazole Synthesis Routes

Synthetic RouteTypical YieldsKey AdvantagesKey LimitationsReference
[3+2] Dipolar Cycloaddition of Sydnones and Arynes>80%High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.Requires synthesis of sydnone precursors.[8]
Davis-Beirut Reaction60-90%Metal-free, uses inexpensive starting materials.Can be low-yielding with certain substrates.[8]
Transition-Metal-Catalyzed C-H Activation50-95%High atom economy, applicable to both 1H and 2H isomers.Requires expensive and potentially toxic transition-metal catalysts.[8]
One-pot Condensation-Cadogan Reductive CyclizationModerate to ExcellentOperationally simple, mild conditions, no need to isolate intermediates.Steric hindrance and electronic effects can impact yields.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: Selective N1-Alkylation of Indazole (Lab Scale)

This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamic control.[1]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride (1.2 equiv) portion-wise to the solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.

Protocol 2: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes and Hydrazines

This protocol describes a versatile one-step synthesis of 1H-indazoles in a continuous flow reactor, which is advantageous for its operational simplicity and scalability.[6]

Materials and Equipment:

  • Flow chemistry system with at least two pumps and a heated reactor module.

  • T-mixer and residence time unit (e.g., 10 mL PFA or stainless steel coil).

  • Back pressure regulator.

  • Substituted o-fluorobenzaldehyde.

  • Methylhydrazine.

  • Diisopropylethylamine (DIPEA).

  • Dimethylacetamide (DMA).

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired o-fluorobenzaldehyde in DMA.

    • Solution B: Prepare a solution of methylhydrazine (1.2 M) and DIPEA (1.05 M) in DMA.

  • System Setup:

    • Assemble the flow reactor system with a T-mixer to combine the two reagent streams.

    • Use a heated reactor coil of appropriate volume to achieve the desired residence time (e.g., a 10 mL coil for a 10-minute residence time at a total flow rate of 1.0 mL/min).

    • Set the back pressure regulator to 10-15 bar to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Reaction Execution:

    • Set the reactor temperature to 150 °C.

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil.

  • Collection and Workup:

    • Collect the output from the reactor after the system has reached a steady state.

    • The collected solution can then be processed in a standard batch workup involving extraction and purification.

Below is a diagram illustrating the experimental workflow for the continuous flow synthesis of 1H-indazoles.

G cluster_0 Reagent Preparation cluster_1 Flow Reactor Setup solA Solution A: o-Fluorobenzaldehyde in DMA pumpA Pump A solA->pumpA solB Solution B: Hydrazine & DIPEA in DMA pumpB Pump B solB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil (150 °C) mixer->reactor bpr Back Pressure Regulator (10-15 bar) reactor->bpr collection Product Collection bpr->collection workup Workup & Purification collection->workup

Continuous flow synthesis of 1H-indazoles.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-1H-indazole-3-carboxylic acid, a crucial starting material in the synthesis of various pharmacologically active compounds. By comparing its spectral data with structurally similar alternatives, this document aims to facilitate the unambiguous confirmation of its chemical structure, ensuring the integrity of subsequent research and development.

Structural Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons within a molecule.

For this compound, the key structural features to be confirmed by ¹H NMR are the three adjacent aromatic protons on the benzene ring and the labile protons of the carboxylic acid and the indazole NH group. The presence and substitution pattern of the chloro group significantly influence the chemical shifts of the aromatic protons, providing a unique fingerprint for this molecule.

Workflow for ¹H NMR Structural Analysis

The following diagram illustrates the typical workflow for confirming a chemical structure using ¹H NMR spectroscopy.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) tms Add internal standard (e.g., TMS) prep->tms nmr Acquire 1H NMR spectrum tms->nmr Insert into NMR spectrometer phase Phasing and baseline correction nmr->phase integrate Integration of signals phase->integrate chem_shift Analyze chemical shifts (δ) integrate->chem_shift splitting Analyze splitting patterns (J-coupling) chem_shift->splitting compare Compare with predicted spectrum and alternatives splitting->compare structure Confirm Structure compare->structure

Caption: Workflow for structural confirmation using 1H NMR analysis.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound and compares it with the experimentally determined data for the parent compound, 1H-indazole-3-carboxylic acid, and a related derivative, 1H-indazole-3-carboxamide. The data is referenced in DMSO-d₆, a common solvent for these types of compounds.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-5~ 7.45t~ 7.91H
(Predicted)H-6~ 7.70d~ 8.41H
H-7~ 7.90d~ 7.41H
NH~ 13.9br s-1H
COOH~ 13.5 (exchangeable)br s-1H
1H-indazole-3-carboxylic acid [1][2]H-5 / H-67.23 - 7.48m-2H
H-47.61d8.51H
H-78.01d8.01H
NH / COOH13.53s (broad)-2H
N-benzyl-1H-indazole-3-carboxamide [3]H-5 / H-67.22 - 7.43m-2H
H-47.64d8.01H
H-78.21d8.21H
NH (Indazole)13.88s-1H
CH₂ (benzyl)4.52d6.82H
Phenyl (benzyl)7.22 - 7.43m-5H
NH (amide)9.08t-1H

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Analysis of the Comparison:

  • Aromatic Region: The key difference in the predicted spectrum of this compound compared to the unsubstituted analogue is the downfield shift of the aromatic protons and the change in splitting patterns due to the chloro-substituent at the 4-position. The electron-withdrawing nature of the chlorine atom deshields the adjacent protons, causing them to resonate at a lower field. The expected pattern for the 4-chloro derivative is a triplet for H-5 and two doublets for H-6 and H-7. This contrasts with the more complex multiplet and two distinct doublets observed for the unsubstituted parent acid.

  • Labile Protons: The NH proton of the indazole ring is expected to appear as a broad singlet at a very low field (~13.9 ppm), similar to what is observed in related indazole derivatives[3]. The carboxylic acid proton is also expected in this region and will likely be a broad, exchangeable signal.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a small vial.

    • Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters for a small organic molecule. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

  • Data Analysis:

    • Analyze the chemical shifts, multiplicities, and coupling constants of all signals.

    • Compare the obtained spectrum with the predicted data and the spectra of the reference compounds to confirm the structure of this compound.

This guide provides the necessary framework for the structural confirmation of this compound using ¹H NMR spectroscopy. By following the outlined procedures and utilizing the comparative data, researchers can confidently verify the integrity of their material.

References

A Comparative Guide to the Synthetic Pathways of 4-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthetic pathways for the preparation of 4-Chloro-1H-indazole-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for their potential as kinase inhibitors, anti-cancer agents, and other therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to the medicinal chemistry and drug development community. This guide compares two primary synthetic strategies: a linear synthesis commencing from 3-chloro-2-methylaniline (Pathway 1) and a convergent approach starting from 4-chloro-2-aminobenzoic acid (Pathway 2).

Comparative Analysis of Synthetic Pathways

The two pathways offer distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterPathway 1: From 3-Chloro-2-methylanilinePathway 2: From 4-Chloro-2-aminobenzoic acid
Starting Material Cost & Availability Readily availableReadily available
Number of Steps 23
Overall Estimated Yield High (potentially ~98%)Moderate
Key Reactions Diazotization/Cyclization, Lithiation/CarboxylationDiazotization, Reduction, Cyclization
Reagents & Conditions Uses cryogenic conditions and organolithium reagentsInvolves diazotization and reduction steps
Scalability May require specialized equipment for low-temperature reactionsGenerally scalable with standard laboratory equipment
Potential for Diversification The indazole intermediate can be functionalized at other positions.Limited diversification of the core structure.

Pathway 1: Synthesis from 3-Chloro-2-methylaniline

This two-step pathway involves the formation of the indazole ring followed by carboxylation at the 3-position.

G cluster_0 Pathway 1 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 4-Chloro-1H-indazole 4-Chloro-1H-indazole 3-Chloro-2-methylaniline->4-Chloro-1H-indazole 1) Ac2O, KOAc 2) Isoamyl nitrite 3) LiOH This compound This compound 4-Chloro-1H-indazole->this compound 1) n-BuLi, THF, -78°C 2) CO2 3) H+

Caption: Synthetic route starting from 3-Chloro-2-methylaniline.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 4-Chloro-1H-indazole [1]

  • To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) in a suitable organic solvent (e.g., chloroform), add potassium acetate (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C and add isoamyl nitrite (2.0 eq). Stir overnight at this temperature.

  • After completion, cool the reaction to 0 °C and add tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (7.0 eq) and stir for 3 hours at 0 °C.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.

Quantitative Data: Step 1

ReactantMolar Eq.Molecular WeightAmount
3-Chloro-2-methylaniline1.0141.60 g/mol 9.95 g
Potassium acetate1.298.14 g/mol 8.3 g
Acetic anhydride3.0102.09 g/mol 20.0 mL
Isoamyl nitrite2.0117.15 g/mol 18.9 mL
Lithium hydroxide7.023.95 g/mol 20.7 g
Product 152.58 g/mol 11.07 g
Yield 100% [1]

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the carboxylation of N-protected indazole.[2]

  • Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data: Step 2 (Estimated)

ReactantMolar Eq.Molecular Weight
4-Chloro-1H-indazole1.0152.58 g/mol
n-Butyllithium1.164.06 g/mol
Carbon DioxideExcess44.01 g/mol
Product 196.59 g/mol
Estimated Yield

Pathway 2: Synthesis from 4-Chloro-2-aminobenzoic acid

This three-step pathway involves the formation of a hydrazine intermediate followed by cyclization to form the indazole ring.

G cluster_1 Pathway 2 4-Chloro-2-aminobenzoic acid 4-Chloro-2-aminobenzoic acid 4-Chloro-2-diazoniumbenzoate 4-Chloro-2-diazoniumbenzoate 4-Chloro-2-aminobenzoic acid->4-Chloro-2-diazoniumbenzoate NaNO2, HCl, 0°C 4-Chloro-2-hydrazinylbenzoic acid 4-Chloro-2-hydrazinylbenzoic acid 4-Chloro-2-diazoniumbenzoate->4-Chloro-2-hydrazinylbenzoic acid SnCl2, HCl This compound This compound 4-Chloro-2-hydrazinylbenzoic acid->this compound Heat

Caption: Synthetic route starting from 4-Chloro-2-aminobenzoic acid.

Experimental Protocol: Pathway 2

This protocol is based on analogous transformations of related aminobenzoic acids.

Step 1: Synthesis of 4-Chloro-2-diazoniumbenzoate

  • Suspend 4-chloro-2-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used directly in the next step.

Step 2: Synthesis of 4-Chloro-2-hydrazinylbenzoic acid

  • Prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 2 hours at room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent to obtain 4-chloro-2-hydrazinylbenzoic acid hydrochloride.

  • The free hydrazine can be obtained by neutralization with a base.

Step 3: Synthesis of this compound

  • Heat the 4-chloro-2-hydrazinylbenzoic acid hydrochloride (or the free hydrazine) in a suitable high-boiling solvent (e.g., water or dilute acid) at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to afford this compound.

Quantitative Data: Pathway 2 (Estimated)

Yields for this pathway are estimated based on similar reported procedures for analogous compounds.

StepReactantProductEstimated Yield
14-Chloro-2-aminobenzoic acid4-Chloro-2-diazoniumbenzoateQuantitative (in situ)
24-Chloro-2-diazoniumbenzoate4-Chloro-2-hydrazinylbenzoic acid70-80%
34-Chloro-2-hydrazinylbenzoic acidThis compound80-90%
Overall ~56-72%

Conclusion

Both pathways presented offer viable routes to this compound. Pathway 1, starting from 3-chloro-2-methylaniline, appears to be more efficient in terms of overall yield, primarily due to the high-yielding first step. However, it requires the use of cryogenic conditions and an organolithium reagent, which may pose challenges for large-scale synthesis. Pathway 2, commencing from 4-chloro-2-aminobenzoic acid, utilizes more classical reaction conditions that are generally easier to handle and scale. The choice between these two pathways will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable pharmaceutical intermediate.

References

A Comparative Guide to the Biological Activities of 4-Chloro- and 5-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. Among these, chloro-substituted 1H-indazole-3-carboxylic acids serve as crucial scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of two constitutional isomers: 4-chloro-1H-indazole-3-carboxylic acid and 5-chloro-1H-indazole-3-carboxylic acid.

Chemical Structures

The foundational structures of the two compounds are presented below. The variation in the position of the chlorine atom on the benzene ring is the key differentiator that influences their physicochemical properties and, consequently, their biological activities.

this compoundFigure 1. Chemical structure of this compound.
5-Chloro-1H-indazole-3-carboxylic acidFigure 2. Chemical structure of 5-Chloro-1H-indazole-3-carboxylic acid.

Biological Activity Profile

Indazole-3-carboxylic acid and its derivatives have been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail the observed activities for derivatives of both 4-chloro- and 5-chloro-1H-indazole-3-carboxylic acid.

Antitumor Activity

Derivatives of both isomers have been investigated for their potential as anticancer agents. The indazole core is a key component in several kinase inhibitors, and modifications at the chloro-position can influence binding affinity and selectivity.

  • Derivatives of 5-Chloro-1H-indazole-3-carboxylic acid: Several studies have highlighted the role of 5-chloro-1H-indazole-3-carboxylic acid as an intermediate in the synthesis of potent antitumor agents. For instance, a series of 1H-indazole-3-amine derivatives were designed and synthesized, with some compounds showing significant inhibitory activity against various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines.[1][2][3][4][5] One notable derivative exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for normal cells.[1][2][3][4][5] This compound was suggested to induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway.[1][2][3]

While specific data for derivatives of this compound in antitumor assays is less prevalent in the reviewed literature, the general importance of the indazole scaffold in anticancer drug design suggests its potential as a building block for novel therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives is another area of active research. These compounds can modulate inflammatory pathways, for example, through the inhibition of cyclooxygenase (COX) enzymes.

  • Derivatives of 5-Chloro-1H-indazole-3-carboxylic acid: 5-Chloro-1H-indazole-3-carboxylic acid is recognized as a versatile building block for the synthesis of anti-inflammatory agents.[6] Derivatives of the parent 1H-indazole-3-carboxylic acid have been shown to possess anti-inflammatory properties.[7] For example, certain 1,5-disubstituted indazol-3-ols have demonstrated potent anti-inflammatory activity in various models.[7]

Information on the anti-inflammatory activities of this compound derivatives is limited in the available literature. However, given the established anti-inflammatory profile of the indazole nucleus, this isomer remains a person of interest for the development of new anti-inflammatory drugs.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indazole derivatives have shown promise in this area.

  • Derivatives of 1H-indazole-3-carboxylic acid: Carboxamide derivatives of the parent 1H-indazole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial activity.[1][8]

While direct comparisons are unavailable, the antimicrobial potential of chloro-substituted indazole-3-carboxylic acid derivatives warrants further investigation to understand the structure-activity relationship concerning the position of the chloro substituent.

Quantitative Data Summary

The following table summarizes the available quantitative data for derivatives of 5-chloro-1H-indazole-3-carboxylic acid. No direct comparative data for this compound derivatives was found in the reviewed literature.

Compound Derivative Target/Assay Cell Line Activity (IC50)
Derivative of 5-bromo-1H-indazol-3-amineAntitumorK5625.15 µM[1][2][3][4][5]
Derivative of 5-bromo-1H-indazol-3-amineCytotoxicityHEK-29333.2 µM[1][2][3][4][5]

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the biological activities of indazole derivatives, based on the methodologies described in the cited literature.

MTT Assay for Antitumor Activity

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]

Diagram of a Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway involving kinase inhibition, a common mechanism of action for many indazole-based antitumor agents.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Indazole_Derivative Indazole Derivative (e.g., Chloro-substituted) Indazole_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Generic kinase inhibition pathway targeted by some indazole derivatives.

Conclusion

While this guide highlights the potential of both 4-chloro- and 5-chloro-1H-indazole-3-carboxylic acid as valuable starting materials for the development of biologically active compounds, the lack of direct comparative studies represents a significant knowledge gap. The available data, primarily on derivatives of the 5-chloro isomer, suggests promising antitumor and anti-inflammatory activities. Future research involving a head-to-head comparison of these isomers is warranted to elucidate the precise influence of the chlorine substitution pattern on their biological profiles. Such studies would provide invaluable structure-activity relationship insights, guiding the rational design of more potent and selective indazole-based therapeutic agents.

References

Spectroscopic Showdown: A Comparative Guide to 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives, prominent scaffolds in medicinal chemistry, primarily exist in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential for targeted drug design and development.[1] While the 1H-tautomer is thermodynamically more stable and thus the predominant form, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers.[2] This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[3] The key differences in their electronic and structural environments lead to unique spectral fingerprints.

Data Presentation: A Quantitative Comparison

The following tables summarize the key spectroscopic data for 1H- and 2H-indazole isomers, offering a clear and quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~10.5 (broad s)-The presence of a broad, downfield signal for the N-H proton is characteristic of unsubstituted 1H-indazoles.
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[4]
H-4 ~7.80 (d)~7.7 (d)
H-5 ~7.45 (t)VariesAromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-6 ~7.20 (t)Varies
H-7 ~7.60 (d)Varies

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole2H-Indazole Derivative (Representative)Key Differences
C-3 ~135.0~122.0Significant upfield shift for C-3 in the 2H-isomer compared to the 1H-isomer is a key diagnostic feature.
C-3a ~121.0~127.0
C-4 ~127.0~123.0The chemical shifts of the benzene ring carbons also differ between the two isomers, reflecting the different electronic distribution.
C-5 ~121.5~127.5
C-6 ~120.0~120.5
C-7 ~110.0~118.0
C-7a ~140.0~150.0

Table 3: IR Spectroscopy Data (cm⁻¹)

Vibrational Mode1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch ~3150 (broad)AbsentA broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers exhibit characteristic aromatic C-H stretching vibrations.
Ring Vibrations ~1620, 1500, 1460~1621-1592The fingerprint region will display differences in the pattern of ring vibrations, which can be used for differentiation.

Table 4: UV-Vis Spectroscopy Data (λmax, nm) in Acetonitrile

Isomerλmax (nm)Key Differences
1H-Indazole ~254, ~2952H-indazoles, such as 2-methylindazole, exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[5]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310This bathochromic shift in 2H-indazoles is a useful diagnostic tool.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[3] Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.

G Workflow for Spectroscopic Differentiation of Indazole Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Isomer Identification Sample Sample NMR NMR Sample->NMR IR IR Sample->IR UV_Vis UV_Vis Sample->UV_Vis NMR_Analysis ¹H NMR: Check for N-H signal ¹³C NMR: C-3 Chemical Shift NMR->NMR_Analysis IR_Analysis Check for N-H stretch IR->IR_Analysis UV_Vis_Analysis Compare λmax values UV_Vis->UV_Vis_Analysis Isomer_1H 1H-Indazole NMR_Analysis->Isomer_1H N-H present C-3 ~135 ppm Isomer_2H 2H-Indazole NMR_Analysis->Isomer_2H N-H absent C-3 ~122 ppm IR_Analysis->Isomer_1H N-H stretch present IR_Analysis->Isomer_2H N-H stretch absent UV_Vis_Analysis->Isomer_1H Shorter λmax UV_Vis_Analysis->Isomer_2H Longer λmax

Caption: A flowchart outlining the spectroscopic workflow for the differentiation of 1H- and 2H-indazole isomers.

References

The Indazole-3-Carboxamide Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of a Versatile Drug Template

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a remarkably versatile and potent framework in the quest for novel therapeutics. Its inherent drug-like properties have propelled its investigation against a diverse array of biological targets, including ion channels, kinases, and G-protein coupled receptors. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold, offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The 1H-indazole-3-carboxamide core has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.

Calcium Release-Activated Calcium (CRAC) Channel Blockers

Indazole-3-carboxamides have emerged as potent blockers of CRAC channels, which play a critical role in calcium signaling and immune cell function.[1][2] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is a crucial determinant of activity.

A key finding is that the -CO-NH-Ar orientation of the amide linker is essential for potent CRAC channel inhibition. The reverse amide isomer (-NH-CO-Ar) results in a dramatic loss of activity.[1][2] For instance, indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide counterpart 9c is inactive even at high concentrations.[1][2]

CompoundR (Amide substituent)Ca2+ Influx IC50 (µM)Key SAR Observations
12d 3-fluoro-4-pyridyl< 1The -CO-NH-Ar linker regiochemistry is critical for activity.[1][2]
9c (reverse amide)> 100The reverse amide isomer is inactive, highlighting the importance of the linker orientation.[1][2]

Table 1: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers.

p21-Activated Kinase 1 (PAK1) Inhibitors

Aberrant activation of p21-activated kinase 1 (PAK1) is associated with tumor progression, making it a compelling target for anticancer drug development.[3] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]

The SAR for this class of inhibitors indicates that substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity. Furthermore, the introduction of a hydrophilic group in the bulk solvent region is critical for both potency and selectivity.[3] The representative compound 30l demonstrates excellent enzyme inhibition with an IC50 of 9.8 nM and high selectivity against a panel of other kinases.[3]

CompoundR1 (Amide Substituent)PAK1 IC50 (nM)Key SAR Observations
30l 4-(pyridin-4-yl)piperazin-1-yl9.8A hydrophobic ring in the back pocket and a hydrophilic group in the solvent-accessible region are crucial for high potency and selectivity.[3]

Table 2: SAR of 1H-Indazole-3-Carboxamides as PAK1 Inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Indazole-3-carboxamides have also been explored as inhibitors of poly(ADP-ribose)polymerase (PARP), a family of enzymes involved in DNA repair.[4] A structure-based design approach led to the discovery of potent PARP-1 inhibitors by introducing a three-carbon linker at the N1 position of the indazole ring, connecting to various heterocycles.[4] This modification significantly improved the inhibitory activity compared to the unsubstituted parent compound.

CompoundN1-SubstituentPARP-1 IC50 (µM)Key SAR Observations
2 HWeakly activeThe unsubstituted 1H-indazole-3-carboxamide shows low potency.[4]
4 3-(piperidine-1-yl)propyl36Introduction of a linker and a heterocyclic moiety at N1 enhances activity.[4]
5 3-(2,3-dioxoindolin-1-yl)propyl6.8Further optimization of the heterocyclic group leads to a significant improvement in potency.[4]

Table 3: SAR of N-Substituted Indazole-3-Carboxamides as PARP-1 Inhibitors.

Cannabinoid Receptor (CB1) Agonists

The indazole-3-carboxamide scaffold is a prominent feature in many synthetic cannabinoid receptor agonists.[5][6] The SAR in this class is complex, with small structural modifications often leading to significant changes in potency and efficacy at the CB1 receptor.[6] Halogenation of the indazole core, for instance, has been shown to modulate activity, though the effects can be inconsistent and require further exploration.[5]

CompoundR (Amide Substituent)CB1 EC50 (nM)Key SAR Observations
ADB-FUBINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)0.69Demonstrates high potency as a CB1 receptor agonist.[6]
5F-MDMB-PICA Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate3.26Small structural changes can lead to significant differences in activity.[6]

Table 4: Activity of Indazole-3-Carboxamide Derivatives as CB1 Receptor Agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the biological activity of indazole-3-carboxamide derivatives.

Synthesis of Indazole-3-Carboxamides (General Procedure)

The synthesis of 1H-indazole-3-carboxamides is typically achieved through the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[1]

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), coupling agents such as HOBt and EDC.HCl are added, along with a base like triethylamine (TEA). The mixture is stirred at room temperature.

  • Amine Coupling: The desired amine is then added to the reaction mixture, which is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final indazole-3-carboxamide.

G Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid Activated Ester Activated Ester Indazole-3-carboxylic Acid->Activated Ester EDC, HOBt, TEA Indazole-3-carboxamide Indazole-3-carboxamide Activated Ester->Indazole-3-carboxamide Amine (R-NH2)

General synthetic workflow for indazole-3-carboxamides.

CRAC Channel Activity Assay (Calcium Imaging)

This assay quantifies the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[7]

  • Cell Preparation and Dye Loading: Cells expressing CRAC channels (e.g., RBL-2H3 or Jurkat T cells) are seeded in a microplate. They are then loaded with a fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds.

  • Store Depletion and Calcium Influx: The baseline fluorescence is recorded. Endoplasmic reticulum (ER) calcium stores are depleted using an agent like thapsigargin in a calcium-free buffer. Subsequently, a buffer containing Ca2+ is added to initiate SOCE.

  • Data Analysis: The rise in fluorescence, corresponding to Ca2+ influx, is measured. The inhibitory effect of the compounds is determined by comparing the fluorescence signal in treated cells to that of untreated controls.

G Load Cells with Ca2+ Dye Load Cells with Ca2+ Dye Incubate with Compound Incubate with Compound Load Cells with Ca2+ Dye->Incubate with Compound Measure Baseline Fluorescence Measure Baseline Fluorescence Incubate with Compound->Measure Baseline Fluorescence Deplete ER Ca2+ Stores (Thapsigargin) Deplete ER Ca2+ Stores (Thapsigargin) Measure Baseline Fluorescence->Deplete ER Ca2+ Stores (Thapsigargin) Add Extracellular Ca2+ Add Extracellular Ca2+ Deplete ER Ca2+ Stores (Thapsigargin)->Add Extracellular Ca2+ Measure Fluorescence Change Measure Fluorescence Change Add Extracellular Ca2+->Measure Fluorescence Change Calculate Inhibition Calculate Inhibition Measure Fluorescence Change->Calculate Inhibition

Workflow for a CRAC channel calcium imaging assay.

PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[3][8]

  • Reaction Setup: The kinase reaction is set up in a microplate containing the PAK1 enzyme, a suitable substrate (e.g., PAKtide), ATP, and varying concentrations of the test inhibitor in a kinase buffer.

  • Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated from the dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Detection PAK1 Enzyme PAK1 Enzyme Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP PAK1 Enzyme->Phosphorylated Substrate + ADP Substrate, ATP, Inhibitor ADP ADP ATP ATP ADP->ATP Kinase Detection Reagent Luminescence Luminescence ATP->Luminescence Luciferase

Principle of the ADP-Glo™ kinase assay.

PARP Enzyme Activity Assay

Several methods are available to measure PARP activity, including colorimetric and fluorometric assays.[5][9] A common approach involves the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.

  • Plate Coating: A 96-well plate is coated with histones.

  • PARP Reaction: The PARP enzyme, a biotinylated NAD+ substrate, activated DNA, and the test inhibitor are added to the wells. The reaction is incubated to allow for PARylation of the histones.

  • Detection: The plate is washed, and Streptavidin-HRP is added to bind to the incorporated biotin. After another wash step, a colorimetric or fluorometric HRP substrate is added.

  • Data Analysis: The resulting signal, which is proportional to PARP activity, is measured using a plate reader. The IC50 value is determined from the dose-response curve.

CB1 Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[10][11]

  • Membrane Preparation: Membranes from cells or tissues expressing the CB1 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) of the test compound is calculated from the competition binding curve.

Conclusion

The 1H-indazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of a wide range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, underscoring the importance of a systematic and data-driven approach to drug design. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to evaluate their own indazole-3-carboxamide derivatives. As our understanding of the complex interplay between structure and activity continues to grow, the 1H-indazole-3-carboxamide scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

A Comparative Guide to Coupling Reagents for Indazole-3-Carboxylic Acid Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indazole-3-carboxamides is a cornerstone in medicinal chemistry, as this scaffold is a key component in a multitude of pharmacologically active compounds. The crucial step in this synthesis is the amidation of indazole-3-carboxylic acid, a reaction whose success heavily relies on the choice of an appropriate coupling reagent. This guide provides an objective comparison of the efficacy of various coupling reagents for this specific transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.

Comparison of Coupling Reagent Efficacy

The choice of coupling reagent is critical and can significantly impact reaction yield, time, and the purity of the final product. While numerous reagents are available, the most commonly employed for the amidation of indazole-3-carboxylic acid fall into two main categories: carbodiimides and uronium/phosphonium salts.

Uronium/Phosphonium Salts: Reagents such as HATU, HBTU, TBTU, and PyBOP are generally considered highly effective for amide bond formation, particularly for challenging substrates.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is frequently recommended for its high efficiency, especially in difficult or sterically hindered couplings.[1] It is known for rapid reaction times and high yields.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also widely used and effective coupling reagents.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that serves as an excellent and safer alternative to the carcinogenic BOP.[1]

Carbodiimides:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) , is a common and cost-effective option.[1] The urea byproduct of EDC is water-soluble, which can simplify purification.

Quantitative Data Summary
Amine Substrate (R-NH₂)ProductYield (%)
BenzylamineN-benzyl-1H-indazole-3-carboxamide84
4-methoxybenzylamineN-(4-methoxybenzyl)-1H-indazole-3-carboxamide86
2-morpholinoethan-1-amineN-(2-morpholinoethyl)-1H-indazole-3-carboxamide78
(4-aminophenyl)(phenyl)methanoneN-(4-benzoylphenyl)-1H-indazole-3-carboxamide81
1-phenylethan-1-amineN-(1-phenylethyl)-1H-indazole-3-carboxamide80
1-benzylpiperidin-4-amineN-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide85
1-(4-(trifluoromethyl)phenyl)piperazine(1H-indazol-3-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone82
2-(piperazin-1-yl)benzonitrile2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile76
1-(pyridin-4-yl)piperazine(1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone79
N-methyl-2-(pyrrolidin-1-yl)ethan-1-amineN-methyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide75
2-(pyrrolidin-1-yl)ethan-1-amineN-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide77
1-methylpiperazine(1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone80
4-methylbenzo[d]thiazol-2-amineN-(4-methylbenzo[d]thiazol-2-yl)-1H-indazole-3-carboxamide72
1,3,4-thiadiazol-2-amineN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide70

Data sourced from Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[2]

Experimental Protocols

Below are detailed methodologies for two common amidation procedures for indazole-3-carboxylic acid.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of applications, including the coupling of less reactive amines.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0-1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.

  • Add HATU (1.0-1.1 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the work-up procedure will depend on the properties of the product. A typical workup involves dilution with an organic solvent, followed by washing with aqueous acid, base, and brine.

Protocol 2: Standard Coupling using EDC/HOBt

This is a widely used and cost-effective method suitable for many amine substrates.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Amine (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).[2]

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[2]

  • Add the desired amine (1.0 eq) to the reaction mixture at room temperature.[2]

  • Continue stirring for 4-6 hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, pour the mixture into ice water (20 mL).[2]

  • Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[2]

  • Combine the organic layers, wash with 10% NaHCO₃ solution and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Visualizing the Process

To better illustrate the relationships and workflows in indazole-3-carboxylic acid amidation, the following diagrams are provided.

G cluster_reactants Reactants cluster_reagents Reagents Indazole-3-Carboxylic_Acid Indazole-3-Carboxylic Acid Activated_Intermediate Activated Intermediate Indazole-3-Carboxylic_Acid->Activated_Intermediate Activation Amine Amine (R-NH2) Product Indazole-3-Carboxamide Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, TEA) Base->Activated_Intermediate Additive Additive (e.g., HOBt) Additive->Activated_Intermediate Activated_Intermediate->Product Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts

Caption: General reaction scheme for indazole-3-carboxylic acid amidation.

G Start Start Dissolve_Acid Dissolve Indazole-3-Carboxylic Acid in Anhydrous Solvent Start->Dissolve_Acid Pre-activation Pre-activation: Add Base and Coupling Reagent (Optional: Additive like HOBt) Dissolve_Acid->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for amidation.

G Start Select Coupling Reagent Substrate_Reactivity Substrate Reactivity? Start->Substrate_Reactivity High_Reactivity High (Primary amines, etc.) Substrate_Reactivity->High_Reactivity High Low_Reactivity Low (Sterically hindered or electron-deficient amines) Substrate_Reactivity->Low_Reactivity Low Cost_Consideration Cost a major factor? High_Reactivity->Cost_Consideration HATU_PyBOP Use HATU or PyBOP Low_Reactivity->HATU_PyBOP Yes_Cost Yes Cost_Consideration->Yes_Cost Yes No_Cost No Cost_Consideration->No_Cost No EDC_HOBt Use EDC/HOBt Yes_Cost->EDC_HOBt No_Cost->HATU_PyBOP

Caption: Decision tree for selecting a suitable coupling reagent.

References

A Comparative Guide to the Polymorphic Forms of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The existence of polymorphic forms, or different crystalline structures of the same chemical entity, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. This guide provides a comprehensive comparison of the known polymorphic forms of indazole-3-carboxylic acid, designated as Form A and Form B, based on available experimental data.

Physicochemical Characterization

The primary method for distinguishing between Form A and Form B of indazole-3-carboxylic acid is Powder X-ray Diffraction (PXRD), which reveals distinct differences in their crystal lattice structures. While detailed quantitative data from other standard analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy are not extensively available in the public domain for these specific polymorphs, their characteristic PXRD patterns provide a reliable basis for identification and differentiation.

Data Presentation

The following tables summarize the key distinguishing features of Form A and Form B based on available data.

Table 1: Powder X-ray Diffraction (PXRD) Data for Polymorphic Forms of Indazole-3-Carboxylic Acid [1]

Polymorphic FormCharacteristic 2θ Peaks (±0.2°)
Form A 10.3, 11.1, 13.3, 14.5, 16.8, 20.0, 22.0, 23.6, 25.7, 29.2
Form B 5.3, 9.2, 14.1, 16.0, 18.5, 19.3, 21.4, 23.3, 24.6, 26.6

Table 2: Summary of Other Physicochemical Properties

PropertyForm AForm B
Thermal Gravimetric Analysis (TGA) Solvent-free crystalline form, as indicated by no significant weight loss before decomposition.[1]Solvent-free crystalline form, as indicated by no significant weight loss before decomposition.[1]
Differential Scanning Calorimetry (DSC) Data not publicly available.Data not publicly available.
FTIR Spectroscopy Data not publicly available.Data not publicly available.
Raman Spectroscopy Data not publicly available.Data not publicly available.
Solubility Data not publicly available.Data not publicly available.

Interconversion of Polymorphic Forms

The relative stability and interconversion potential of polymorphs are critical considerations in drug development. For indazole-3-carboxylic acid, a method for converting Form B to Form A has been reported.

  • Conversion of Form B to Form A: Form A can be obtained by suspending Form B in refluxing methanol for approximately 4 hours.[1] This suggests that Form A may be the more thermodynamically stable form under these conditions.

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical workflow for the identification and characterization of polymorphic forms of a pharmaceutical compound like indazole-3-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_screening Polymorph Screening cluster_identification Identification & Comparison cluster_stability Stability & Interconversion start Synthesize Indazole-3-Carboxylic Acid crystallization Crystallization from various solvents (e.g., DMF/water, Dichloromethane) start->crystallization pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Primary Characterization dsc Differential Scanning Calorimetry (DSC) crystallization->dsc Primary Characterization tga Thermogravimetric Analysis (TGA) crystallization->tga Primary Characterization spectroscopy FTIR & Raman Spectroscopy crystallization->spectroscopy Primary Characterization form_a Identify Form A pxrd->form_a form_b Identify Form B pxrd->form_b dsc->form_a dsc->form_b tga->form_a tga->form_b spectroscopy->form_a spectroscopy->form_b compare Compare Physicochemical Properties (Solubility, Stability, etc.) form_a->compare form_b->compare interconversion Interconversion Studies (e.g., Slurry Conversion in Methanol) compare->interconversion stability_testing Stability Testing (Temperature, Humidity) compare->stability_testing

References

Inhibitory activity of indazole derivatives against different kinase targets

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of small molecule kinase inhibitors for cancer therapy.[1][2] Several indazole-based compounds, such as Axitinib and Pazopanib, have been approved as kinase inhibitors, underscoring the importance of this heterocyclic core.[2][3] This guide provides a comparative overview of the inhibitory activity of various indazole derivatives against key oncogenic kinase targets, supported by experimental data and detailed methodologies for key assays.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of selected indazole derivatives against their primary kinase targets. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[2]

VEGFR Kinase Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[2][4]

Compound/Derivative ClassVEGFR-2 IC50 (nM)NotesReference
Pazopanib30Approved Drug[1]
Sorafenib90Reference Compound[1]
Indazole-pyrimidine (13g)57.9Hydrogen bond-forming amide group enhances activity.[1]
Indazole-pyrimidine (13i)34.5Sulfonamide group results in enhanced activity.[1]
Quinazoline-indazole (12b)5.4Methoxy group on the benzamide ring improves potency.[1]
Quinazoline-indazole (12c)5.6Methoxy group on the benzamide ring improves potency.[1]
Quinazoline-indazole (12e)7Methoxy group on the benzamide ring improves potency.[1]
Compound 301.24Demonstrates significant anti-angiogenic properties.[4]
c-MET Kinase Inhibitors

The c-MET receptor tyrosine kinase, when deregulated, is implicated in several human cancers.[5]

Compound/Derivative Classc-MET IC50 (nM)Assay TypeNotesReference
Compound 4d170TR-FRETShowed significant inhibition in both biochemical and cell-based assays.[5]
Compound 29--Optimized doubly substituted indazole inhibitor.[6]
Compound 30 (enantiopure)13 (WT), 20 (D1228V)-Acetylene analogue with significantly improved potency.[6]
AXL Kinase Inhibitors

AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, is upregulated in various cancers and associated with poor prognosis and drug resistance.[7][8]

Compound/Derivative ClassAXL IC50 (nM)NotesReference
Fragment Hit 11-Identified through a high-concentration biochemical screen.[7]
Optimized Inhibitor 54-Developed from fragment hit; shows moderate exposure in mice.[7]
Compound 47e10Also shows remarkable cytotoxicity against various cancer cell lines.[9]
Other Kinase Targets

Indazole derivatives have shown inhibitory activity against a broad range of other kinases involved in cell cycle progression and signaling.

Compound/Derivative ClassKinase TargetIC50/Ki (nM)NotesReference
Indazole Derivative 17Aurora A / Aurora B26 / 15Essential for mitotic progression.[2]
Indazole Amide 53dAurora A< 1000Docking analysis suggests binding to hinge residues.[1]
Compound 82aPim-1 / Pim-2 / Pim-30.4 / 1.1 / 0.4Pan-Pim kinase inhibitor.[10][11]
Compound 105c-Kit / PDGFRβ / FLT368.5 / 140 / 375 (Kd)Multi-kinase inhibitor identified via KINOMEscan™.[1]
Entrectinib (127)ALK123-aminoindazole derivative.[10]

Experimental Protocols

The determination of kinase inhibitory activity involves a combination of in vitro biochemical assays and cell-based assays to confirm on-target effects in a physiological context.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric and fluorescence-based methods are common.[12][13]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The potency of the inhibitor is determined by measuring the reduction in kinase activity at various inhibitor concentrations.

Generalized Protocol (Radiometric Assay):

  • Reaction Setup: A reaction mixture is prepared in a microplate containing the purified kinase, a suitable substrate (e.g., a peptide or protein like α-casein), and the indazole test compound at various concentrations.[14]

  • Kinase Reaction: The reaction is initiated by adding [γ-³²P]-ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[12][14]

  • Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused [γ-³²P]-ATP. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[12]

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and exert a biological effect.[15][16]

Principle: These assays measure the inhibition of a kinase's activity within intact cells. This can be done by assessing the phosphorylation status of a downstream substrate or by measuring a cellular outcome like proliferation.[15][17]

Generalized Protocol (Western Blot for Substrate Phosphorylation):

  • Cell Culture and Treatment: Cells that express the target kinase are cultured to a suitable confluency. The cells are then treated with various concentrations of the indazole inhibitor for a specific period.[17][18]

  • Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.

  • Protein Quantification and Separation: The total protein concentration in each lysate is determined. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.[17]

  • Signal Detection and Analysis: A chemiluminescent substrate is added, and the resulting signal is captured. A reduction in the intensity of the band corresponding to the phosphorylated substrate in inhibitor-treated cells indicates inhibitory activity.[2][17]

Visualizations

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR P1 P1 VEGFR->P1 Autophosphorylation PLCg PLCg P1->PLCg PI3K PI3K P1->PI3K RAF RAF P1->RAF Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis Indazole Indazole Indazole->VEGFR Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified Kinase - Substrate - [γ-³²P]-ATP Buffer start->prep_reagents prep_compounds Prepare Indazole Inhibitor Serial Dilutions start->prep_compounds add_components Add Kinase, Substrate & Inhibitor to Microplate prep_reagents->add_components prep_compounds->add_components initiate_reaction Initiate Reaction (Add [γ-³²P]-ATP) add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Separate Substrate incubate->stop_reaction measure_signal Measure Radioactivity (Scintillation Counter) stop_reaction->measure_signal analyze_data Data Analysis: Calculate % Inhibition Determine IC50 Value measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for determining inhibitor IC50 values using an in vitro radiometric kinase assay.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-1H-indazole-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 4-Chloro-1H-indazole-3-carboxylic acid (CAS No. 10503-10-3). Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. The following procedures have been synthesized from safety data sheets of structurally similar compounds and general best practices for chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on data for isomeric compounds and related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to be familiar with its potential hazards. Based on related compounds, it should be treated as a substance that can cause skin and serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][3]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2][4]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant, typically via incineration.[1][4]

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Handling Solid Waste:

    • If the compound is in solid form, carefully transfer it to the designated waste container, avoiding the creation of dust.[4]

    • Use tools such as a spatula or scoop for the transfer.

  • Handling Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing paper, or absorbent pads, should also be considered hazardous waste.

    • Place all contaminated materials into the same designated waste container.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, gently sweep up the solid material, taking care to minimize dust generation.[1][4]

    • Collect the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

    • Wash the spill area with soap and water after the solid material has been removed.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.[4]

III. Hazard and Disposal Summary

The following table summarizes the key hazard information based on related indazole carboxylic acid compounds.

ParameterInformation
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4]
Signal Word Warning[1][3]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][4] This is often achieved through chemical incineration.[1]
Incompatible Materials Strong oxidizing agents.[1][3][4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_container Designate Labeled, Sealed Hazardous Waste Container ppe->waste_container collect_solid Collect Solid Waste waste_container->collect_solid collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) waste_container->collect_contaminated store_waste Store Sealed Container in a Cool, Dry, Well-Ventilated Area waste_container->store_waste cleanup_spill Clean Spill Following Procedure (Sweep, minimize dust) spill->cleanup_spill cleanup_spill->waste_container contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chloro-1H-indazole-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, including other chlorinated indazole derivatives and organic acids.[1][2][3] Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Hazard Summary

Potential Hazard Classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The required PPE may vary depending on the specific laboratory operation being performed.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety goggles and face shieldChemical-resistant gloves (double-gloving recommended, e.g., nitrile)[1][6]Fully buttoned laboratory coatChemical fume hood is essential. If not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7]
Solution Preparation and Transfers Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile, neoprene)[7][8]Chemical-resistant apron over a laboratory coatAll operations should be conducted in a chemical fume hood.[3][7]
Reaction Monitoring and Work-up Safety gogglesChemical-resistant glovesLaboratory coatWork within a chemical fume hood.
Waste Disposal Safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatOperations should be performed in a well-ventilated area, preferably a fume hood.

Experimental Protocols: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Segregate from bases and inorganic acids.[3]

Weighing the Compound
  • Ensure the chemical fume hood is operational.

  • Cover the work surface with disposable bench paper.

  • Don all required PPE as outlined in the table above.

  • Use a dedicated spatula and weighing vessel.

  • Carefully transfer the desired amount of the solid, minimizing dust formation.[10]

  • Clean the spatula and weighing vessel within the fume hood.

Solution Preparation
  • In the fume hood, add the weighed this compound to the chosen solvent.

  • If diluting, always add the acid to the solvent slowly.[11]

  • Ensure the container is appropriately labeled with the contents and associated hazards.[12]

Post-Handling and Decontamination
  • Clean all non-disposable equipment thoroughly with an appropriate solvent in the fume hood.

  • Wipe down the work surface of the fume hood.

  • Carefully remove PPE, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[3][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect any solid waste, including contaminated paper towels and PPE, in a designated, labeled hazardous waste container.[12]

    • The container should be kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.[3]

    • Do not dispose of the chemical down the drain.[6][7]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed container in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Assemble Materials & Reagents prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Equipment react->decontaminate collect_solid Collect Solid Waste react->collect_solid collect_liquid Collect Liquid Waste react->collect_liquid clean_area Clean Work Area decontaminate->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose Dispose via EH&S collect_solid->dispose collect_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.